Product packaging for Lefamulin Acetate(Cat. No.:CAS No. 1350636-82-6)

Lefamulin Acetate

Cat. No.: B608511
CAS No.: 1350636-82-6
M. Wt: 567.8 g/mol
InChI Key: WSMXIQXWHPSVDE-ZPJPNJFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lefamulin acetate, known by the research code BC-3781, is a first-in-class semi-synthetic pleuromutilin antibiotic . It was approved for the treatment of community-acquired bacterial pneumonia (CABP) in adults by the FDA in 2019 and the European Medicines Agency in 2020 , with subsequent approvals in other regions including China in 2023 . Its primary research value lies in its novel mechanism of action, which differs from existing antibiotic classes, offering a tool to study solutions for multi-drug resistant bacterial pathogens .The compound exerts its antibacterial effect by inhibiting bacterial protein synthesis . It binds with high affinity and specificity to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit . This binding interferes with the correct positioning of transfer RNA (tRNA), thereby preventing the formation of peptide bonds and halting protein production . This unique binding site and an induced-fit mechanism contribute to its lack of cross-resistance with other antimicrobial classes such as macrolides, beta-lactams, and fluoroquinolones, making it a critical compound for antimicrobial resistance (AMR) research .this compound demonstrates a broad spectrum of activity against common and atypical respiratory pathogens. It is potent against Gram-positive bacteria including Streptococcus pneumoniae and Staphylococcus aureus (both methicillin-susceptible and -resistant strains, MSSA and MRSA), as well as Gram-negative bacteria such as Haemophilus influenzae . It also shows efficacy against atypical bacteria like Legionella pneumophila , Mycoplasma pneumoniae , and Chlamydophila pneumoniae . Beyond its approved indication, ongoing research explores its potential application against other pathogens, such as Francisella tularensis , the causative agent of tularemia .The agent is available for research in both intravenous and oral formulations, facilitating studies on sequential therapy . Key pharmacokinetic properties include a large volume of distribution and significant penetration into epithelial lining fluid of the lung, resulting in concentrations approximately six times higher than in plasma . Its metabolism is primarily mediated by the CYP3A4 enzyme .This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H49NO7S B608511 Lefamulin Acetate CAS No. 1350636-82-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMXIQXWHPSVDE-ZPJPNJFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027897
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350636-82-6
Record name Lefamulin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Lefamulin Acetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1350636-82-6[1][2][3][4][5]

This technical guide provides an in-depth overview of Lefamulin acetate, a first-in-class pleuromutilin antibiotic. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comprehensive quantitative data, and visualizations of key biological and experimental processes.

Core Compound Information

ParameterValueReference
Compound Name This compound[1](--INVALID-LINK--)
CAS Number 1350636-82-6[1](6--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Molecular Formula C₃₀H₄₉NO₇S[2](--INVALID-LINK--)
Molecular Weight 567.78 g/mol [2](--INVALID-LINK--)
Class Pleuromutilin Antibiotic[7](--INVALID-LINK--)

Mechanism of Action

Lefamulin is a protein synthesis inhibitor that targets the bacterial ribosome.[7] It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical site for peptide bond formation.[3][7] The binding of lefamulin to both the A- and P-sites within the PTC sterically hinders the correct positioning of transfer RNA (tRNA) molecules, thereby preventing the elongation of the polypeptide chain.[3][8] This unique "induced-fit" mechanism of binding contributes to its potency and low potential for cross-resistance with other classes of ribosomal-targeting antibiotics.[3][8]

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) A-Site A-Site P-Site P-Site A-Site->P-Site Peptide Bond Formation (Inhibited) Protein Synthesis Protein Synthesis P-Site->Protein Synthesis Lefamulin Lefamulin Lefamulin->Peptidyl Transferase Center (PTC) Binds to tRNA tRNA tRNA->A-Site Blocked Entry Inhibition Inhibition Protein Synthesis->Inhibition

Mechanism of action of Lefamulin.

Quantitative Data

Pharmacokinetic Parameters
ParameterValue (IV, 150 mg)Value (Oral, 600 mg)PopulationReference
Cmax 1.90 ± 0.705 mg/L (Day 1)37.1 mcg/mL (steady-state)Healthy Subjects[9](10--INVALID-LINK--
Tmax ~1.00 h~1.76 hHealthy Subjects[1](--INVALID-LINK--)
AUC0-12 6.59 ± 2.69 mg·h/L (Day 1)49.2 mcg·h/mL (steady-state)Healthy Subjects[9](10--INVALID-LINK--
Bioavailability N/A~25%Healthy Subjects[1](--INVALID-LINK--)
Volume of Distribution (Vss) 86.1 L (range: 34.2-153 L)N/APatients with CABP[11](--INVALID-LINK--)
Protein Binding 94.8% - 97.1%94.8% - 97.1%Healthy Adults[11](--INVALID-LINK--)
Elimination Half-life ~8 h~8 hPatients with CABP[1](--INVALID-LINK--)
Total Body Clearance 2.94 - 30.0 L/hN/AHealthy Subjects[1](--INVALID-LINK--)
In Vitro Susceptibility Data (MIC)
OrganismMIC50 (μg/mL)MIC90 (μg/mL)Reference
Streptococcus pneumoniae0.06 - 0.120.12 - 0.25[4](12--INVALID-LINK--,--INVALID-LINK--
Staphylococcus aureus (MSSA)0.06 - 0.120.12 - 0.25[5](13--INVALID-LINK--
Staphylococcus aureus (MRSA)0.06 - 0.120.12 - 0.25[5](13--INVALID-LINK--
Haemophilus influenzae0.51.0 - 2.0[5](13--INVALID-LINK--
Moraxella catarrhalis0.060.12[14](--INVALID-LINK--)
Mycoplasma pneumoniae≤0.0010.002[15](--INVALID-LINK--)
Legionella pneumophila0.060.5[15](--INVALID-LINK--)
Chlamydophila pneumoniae0.020.04[15](--INVALID-LINK--)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][16]

  • Preparation of Lefamulin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. For fastidious organisms like Streptococcus pneumoniae, use CAMHB supplemented with 2.5% to 5% lysed horse blood.[14] For Haemophilus influenzae, use Haemophilus Test Medium (HTM).[14]

    • Perform serial two-fold dilutions of the Lefamulin stock solution in the microtiter plate to achieve final concentrations typically ranging from 0.008 to 16 µg/mL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours (20-24 hours for fastidious organisms) in ambient air (or 5% CO₂ for capnophilic organisms).[17]

  • MIC Reading: The MIC is defined as the lowest concentration of Lefamulin that completely inhibits visible bacterial growth.

  • Quality Control: Perform quality control using reference strains such as S. aureus ATCC 29213, S. pneumoniae ATCC 49619, and H. influenzae ATCC 49247.[2][17]

In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model

This protocol is adapted from studies evaluating the in vivo pharmacodynamics of Lefamulin.[18][19][20][21]

  • Animal Model: Use female ICR (CD-1) mice, typically 5-6 weeks old.[21]

  • Induction of Neutropenia: Induce neutropenia by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[21]

  • Infection:

    • Prepare an inoculum of the test organism (e.g., S. aureus or S. pneumoniae) to a concentration of approximately 10⁷ CFU/mL.

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.[21]

  • Treatment:

    • Initiate treatment with Lefamulin (or vehicle control) at a specified time post-infection (e.g., 2 hours).[20]

    • Administer Lefamulin subcutaneously at various dosing regimens to assess efficacy.

  • Assessment of Bacterial Burden:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the thighs and homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the number of colony-forming units (CFU) per thigh.

  • Data Analysis: Compare the bacterial burden in the thighs of treated mice to that of control mice to determine the efficacy of Lefamulin.

Phase III Clinical Trial Protocol (LEAP 1 & 2)

The Lefamulin Evaluation Against Pneumonia (LEAP) 1 and 2 trials were pivotal studies assessing the efficacy and safety of Lefamulin for the treatment of community-acquired bacterial pneumonia (CABP).[22][23][24][25][26]

  • Study Design: Randomized, double-blind, non-inferiority trials.

  • Patient Population: Adults with CABP, typically with a Pneumonia Outcomes Research Team (PORT) risk class of II, III, or IV.[22][25]

  • Interventions:

    • LEAP 1 (IV to Oral): Lefamulin 150 mg IV every 12 hours, with an option to switch to 600 mg oral every 12 hours, compared to moxifloxacin 400 mg IV every 24 hours, with an option to switch to 400 mg oral every 24 hours.[23][26]

    • LEAP 2 (Oral): Lefamulin 600 mg orally every 12 hours for 5 days compared to moxifloxacin 400 mg orally every 24 hours for 7 days.[22]

  • Primary Endpoints:

    • FDA: Early Clinical Response (ECR) at 96 ± 24 hours after the first dose. ECR was defined as survival, improvement in at least two of four cardinal symptoms of CABP, no worsening of any cardinal symptom, and no receipt of a non-study antibacterial drug.[22][24]

    • EMA: Investigator's Assessment of Clinical Response (IACR) at Test-of-Cure (5-10 days after the last dose).[23][26]

  • Key Inclusion Criteria:

    • Age ≥ 18 years.

    • Radiographically confirmed pneumonia.

    • Acute illness (≤ 7 days).

    • Presence of at least three CABP symptoms (e.g., cough, purulent sputum, chest pain, dyspnea).

    • At least two abnormal vital signs.[22]

  • Key Exclusion Criteria:

    • Prior antibiotic therapy for the current illness (with some exceptions for a single dose of a short-acting antibiotic).

    • Severe immunosuppression.

    • Known or suspected infection with a pathogen not expected to respond to the study medications.

cluster_leap1 LEAP 1 (IV-to-Oral) cluster_leap2 LEAP 2 (Oral) Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Randomization Randomization Inclusion/Exclusion Criteria Met->Randomization Yes Screen Failure Screen Failure Inclusion/Exclusion Criteria Met->Screen Failure No Lefamulin Arm (IV -> Oral) Lefamulin Arm (IV -> Oral) Randomization->Lefamulin Arm (IV -> Oral) Moxifloxacin Arm (IV -> Oral) Moxifloxacin Arm (IV -> Oral) Randomization->Moxifloxacin Arm (IV -> Oral) Lefamulin Arm (Oral) Lefamulin Arm (Oral) Randomization->Lefamulin Arm (Oral) Moxifloxacin Arm (Oral) Moxifloxacin Arm (Oral) Randomization->Moxifloxacin Arm (Oral) Primary Endpoint Assessment (ECR & IACR) Primary Endpoint Assessment (ECR & IACR) Lefamulin Arm (IV -> Oral)->Primary Endpoint Assessment (ECR & IACR) Moxifloxacin Arm (IV -> Oral)->Primary Endpoint Assessment (ECR & IACR) Lefamulin Arm (Oral)->Primary Endpoint Assessment (ECR & IACR) Moxifloxacin Arm (Oral)->Primary Endpoint Assessment (ECR & IACR) Data Analysis (Non-inferiority) Data Analysis (Non-inferiority) Primary Endpoint Assessment (ECR & IACR)->Data Analysis (Non-inferiority)

References

Lefamulin Acetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the First-in-Class Pleuromutilin Antibiotic

Lefamulin acetate, a novel pleuromutilin antibiotic, represents a significant advancement in the fight against community-acquired bacterial pneumonia (CABP). This technical guide provides a comprehensive overview of its core scientific attributes, including its molecular characteristics, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. Detailed experimental methodologies and signaling pathways are presented to support further research and development efforts in this area.

Core Molecular and Physicochemical Properties

This compound is a semi-synthetic derivative of the natural antibiotic pleuromutilin.[1] Its chemical structure is designed to optimize its antimicrobial activity and pharmacokinetic profile.

PropertyValueSource(s)
Molecular Formula C30H49NO7S[1]
Molecular Weight 567.78 g/mol [1][2][3][4][5]
Appearance White to off-white powder[2]
Solubility Freely soluble in ethanol. Soluble in DMSO (100 mg/mL).[1][3]

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Lefamulin's efficacy stems from its unique mechanism of action, which targets bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][2][4] This binding action, which involves an "induced-fit" mechanism, effectively blocks the addition of amino acids to the growing peptide chain, thereby halting protein production.[3][4] A key advantage of this mechanism is the low potential for cross-resistance with other antibiotic classes that also target the ribosome.[1][4]

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Prevents tRNA binding at A and P sites A_Site A-Site P_Site P-Site Lefamulin Lefamulin Lefamulin->Peptidyl_Transferase_Center Binds to tRNA Transfer RNA (tRNA) tRNA->Peptidyl_Transferase_Center Start Bacterial Isolate Preparation Inoculation Inoculation of Microtiter Plates Start->Inoculation Serial_Dilution Serial Dilution of Lefamulin Serial_Dilution->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Read_Results Visual Inspection for Bacterial Growth Incubation->Read_Results MIC_Determination Determine Lowest Concentration Inhibiting Growth (MIC) Read_Results->MIC_Determination Patient_Screening Patient Screening (PORT Risk Class ≥III) Randomization Randomization (1:1) Patient_Screening->Randomization Lefamulin_Arm Lefamulin 150 mg IV q12h Randomization->Lefamulin_Arm Moxifloxacin_Arm Moxifloxacin 400 mg IV q24h (+ Linezolid Placebo if MRSA suspected) Randomization->Moxifloxacin_Arm IV_to_Oral_Switch Optional IV-to-Oral Switch (after 6 doses if criteria met) Lefamulin_Arm->IV_to_Oral_Switch Moxifloxacin_Arm->IV_to_Oral_Switch Endpoint_Assessment Primary Endpoint Assessment: Early Clinical Response (ECR) at 96 ± 24 hours IV_to_Oral_Switch->Endpoint_Assessment

References

Lefamulin Acetate's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro activity of lefamulin acetate against a broad spectrum of Gram-positive bacteria. The document details the quantitative antibacterial spectrum through extensive Minimum Inhibitory Concentration (MIC) data, outlines the standardized experimental protocols for susceptibility testing, and visually represents the drug's mechanism of action and experimental workflows.

Introduction to this compound

Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic.[1] It represents a significant advancement in antibacterial therapy due to its novel mechanism of action, which involves the inhibition of bacterial protein synthesis.[2] Lefamulin is available in both intravenous and oral formulations and has demonstrated potent activity against a wide range of pathogens, including multidrug-resistant strains.[2]

Mechanism of Action

Lefamulin exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.[3] This binding occurs at a unique site, preventing the correct positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation, which ultimately halts protein synthesis.[1][4] This distinct mechanism of action is responsible for the low potential for cross-resistance with other antibiotic classes.[3]

Lefamulin Mechanism of Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) A-site A-site P-site P-site Protein Synthesis Inhibition Protein Synthesis Inhibition Peptidyl Transferase Center (PTC)->Protein Synthesis Inhibition Lefamulin Lefamulin Lefamulin->Peptidyl Transferase Center (PTC) tRNA tRNA tRNA->Peptidyl Transferase Center (PTC) Binding Blocked

Figure 1: Mechanism of action of lefamulin on the bacterial ribosome.

In Vitro Antibacterial Spectrum: Quantitative Data

The following tables summarize the in vitro activity of lefamulin against a wide range of Gram-positive bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, including MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

Table 1: Activity of Lefamulin against Staphylococcus species
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (all)2,9190.060.12≤0.008 - >32
S. aureus (Methicillin-susceptible, MSSA)-0.060.12-
S. aureus (Methicillin-resistant, MRSA)-0.060.12-
Coagulase-negative staphylococci (CoNS)2760.064≤0.008 - >32

Data compiled from the SENTRY Antimicrobial Surveillance Program and other studies.[5][6]

Table 2: Activity of Lefamulin against Streptococcus species
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae (all)3,9230.060.12≤0.004 - 1
S. pneumoniae (Penicillin-susceptible)-0.120.12-
S. pneumoniae (Penicillin-resistant)-0.120.125-
S. pneumoniae (Multidrug-resistant)-0.060.12-
Streptococcus pyogenes (Group A)-≤0.015≤0.015-
Streptococcus agalactiae (Group B)-≤0.0150.06-
Viridans group streptococci1780.060.25-
Streptococcus anginosus group-0.060.25-
Streptococcus dysgalactiae-0.030.06-

Data compiled from the SENTRY Antimicrobial Surveillance Program and other studies.[5][6][7]

Table 3: Activity of Lefamulin against Enterococcus species
OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Enterococcus faecium-0.125-0.063 - 32
Enterococcus faecalis---32 - 128

Data from a study on the synergistic effects of lefamulin.[8] Note the significantly higher MIC values for E. faecalis.

Experimental Protocols: MIC Determination

The in vitro susceptibility testing of lefamulin is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Broth Microdilution Method Workflow

Broth Microdilution Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Standardize to 0.5 McFarland Standardize to 0.5 McFarland Prepare Bacterial Inoculum->Standardize to 0.5 McFarland Inoculate Microtiter Plate Inoculate Microtiter Plate Standardize to 0.5 McFarland->Inoculate Microtiter Plate Prepare Serial Dilutions of Lefamulin Prepare Serial Dilutions of Lefamulin Prepare Serial Dilutions of Lefamulin->Inoculate Microtiter Plate Incubate at 35-37°C for 16-20h Incubate at 35-37°C for 16-20h Inoculate Microtiter Plate->Incubate at 35-37°C for 16-20h Read MIC Read MIC Incubate at 35-37°C for 16-20h->Read MIC End End Read MIC->End

Figure 2: Standardized workflow for MIC determination by broth microdilution.

Key Methodological Details:

  • Medium: Cation-adjusted Mueller-Hinton broth is the standard medium. For fastidious organisms like Streptococcus pneumoniae, it is supplemented with 2.5% to 5% lysed horse blood.[6]

  • Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is used.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of lefamulin that completely inhibits visible growth of the organism.

Mechanisms of Resistance

While resistance to lefamulin is currently rare, several mechanisms have been identified:

  • Target Site Mutations: Alterations in the ribosomal proteins L3 and L4, as well as mutations in the 23S rRNA, can reduce the binding affinity of lefamulin to its target.[4]

  • Efflux Pumps: The presence of ATP-binding cassette (ABC)-F transporter proteins, such as those encoded by the vga(A) gene, can lead to the active efflux of the drug from the bacterial cell.[11]

  • Ribosomal Protection: The Cfr methyltransferase can modify the ribosomal target, leading to reduced susceptibility to lefamulin and other ribosome-targeting antibiotics.[4]

Conclusion

This compound demonstrates potent in vitro activity against a wide array of clinically relevant Gram-positive bacteria, including multidrug-resistant isolates of Staphylococcus aureus and Streptococcus pneumoniae. Its unique mechanism of action provides a valuable therapeutic option with a low potential for cross-resistance. Continued surveillance of its activity and a deeper understanding of resistance mechanisms will be crucial for its sustained efficacy in the clinical setting.

References

Lefamulin acetate for community-acquired bacterial pneumonia (CABP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Lefamulin Acetate for Community-Acquired Bacterial Pneumonia (CABP)

Introduction

This compound is a first-in-class, semi-synthetic pleuromutilin antibiotic approved by the U.S. Food and Drug Administration (FDA) in August 2019 for the treatment of adult patients with community-acquired bacterial pneumonia (CABP).[1][2][3] Marketed under the brand name Xenleta™, it is available in both intravenous (IV) and oral formulations, offering a valuable alternative for empiric monotherapy.[4][5][6] Lefamulin's novel mechanism of action, targeted spectrum of activity against key CABP pathogens (including resistant strains), and demonstrated non-inferiority to a fluoroquinolone standard of care in pivotal clinical trials make it a significant addition to the antimicrobial armamentarium for CABP.[7][8][9] This guide provides a detailed technical overview of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

Lefamulin exerts its antibacterial effect by inhibiting bacterial protein synthesis.[10][11] It selectively binds to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome.[2][10][12] The binding interaction involves the A- and P-sites within domain V of the 23S rRNA.[13][14] A unique feature of its action is an "induced fit" mechanism, where the ribosomal binding pocket closes around the mutilin core of the drug, resulting in a tight and stable interaction.[6][12][15] This binding prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation and halting the elongation of the polypeptide chain.[10][11]

This distinct mechanism of action is responsible for the low propensity for cross-resistance with other major antibiotic classes that also target protein synthesis, such as macrolides, lincosamides, and streptogramins.[10][16] Depending on the bacterial species and concentration, lefamulin can be bacteriostatic or bactericidal.[1][10]

Lefamulin_Mechanism_of_Action cluster_ribosome Ribosome Interaction Lefamulin This compound Binding Induced-Fit Binding Lefamulin->Binding Targets Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding PTC Peptidyl Transferase Center (PTC) (A-site and P-site) Binding->PTC Inhibition Inhibition of Peptide Bond Formation Binding->Inhibition Effect Bacteriostatic or Bactericidal Effect Inhibition->Effect

Figure 1: Lefamulin's Mechanism of Action.

In Vitro Activity & Spectrum

Lefamulin demonstrates potent in vitro activity against the most common Gram-positive, Gram-negative, and atypical pathogens responsible for CABP.[4][17] This includes activity against strains resistant to other antibiotic classes like β-lactams, macrolides, and fluoroquinolones.[15][18] The SENTRY Antimicrobial Surveillance Program has consistently documented its potent activity against a global collection of clinical isolates.[16][18]

PathogenLefamulin MIC50 (mg/L)Lefamulin MIC90 (mg/L)Comparator MIC90 (mg/L)
Streptococcus pneumoniae0.060.12 - 0.25Ceftriaxone: 1, Levofloxacin: 1
Staphylococcus aureus (MSSA)0.060.12Oxacillin: 0.5, Levofloxacin: 2
Haemophilus influenzae0.51 - 2Amoxicillin-clavulanate: 2, Ceftriaxone: 0.03
Moraxella catarrhalis0.060.12Amoxicillin-clavulanate: 0.5, Azithromycin: 0.12
Mycoplasma pneumoniae≤0.008≤0.008Azithromycin: >256 (in resistant strains)
Legionella pneumophila0.060.12Levofloxacin: 0.06, Azithromycin: 0.12
Chlamydophila pneumoniae0.0080.015Doxycycline: 0.12, Azithromycin: 0.12

Table 1: Comparative In Vitro Activity (MIC50/MIC90) of Lefamulin Against Key CABP Pathogens.[15][18]

Mechanisms of Resistance

While resistance to lefamulin is infrequent, several mechanisms have been identified in vitro.[1][18] These primarily involve:

  • Target Site Modification: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) or in the 23S rRNA can alter the drug binding site.[1][19]

  • Ribosomal Protection: The presence of ATP-binding cassette (ABC-F) proteins, such as vga(A) in S. aureus, can confer resistance.[18]

  • Target Modification by Enzymes: The Cfr ribosomal methyltransferase can modify an adenine residue in the 23S rRNA, which has the potential to mediate cross-resistance to other drug classes including phenicols, lincosamides, oxazolidinones, and streptogramin A.[1]

  • Efflux Pumps: Overexpression of efflux pumps, such as the AcrAB-TolC system in H. influenzae, has been associated with reduced susceptibility.[18]

Pharmacokinetics and Pharmacodynamics

Lefamulin is available in both IV and oral formulations, with pharmacokinetic properties that support a switch from intravenous to oral therapy.[20][21] The key pharmacodynamic (PD) parameter associated with its antibacterial activity is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (ƒAUC0-24/MIC).[11][22] The drug achieves high concentrations in pulmonary epithelial lining fluid (ELF), approximately 5 to 6 times higher than in plasma, which is advantageous for treating pneumonia.[1][21]

ParameterIntravenous (150 mg q12h)Oral (600 mg q12h)
Tmax (median) End of 1-hour infusion1.76 hours
Cmax (steady state) 2.95 mcg/mL1.19 mcg/mL
AUC0-12 (steady state) 8.36 mcg·h/mL5.86 mcg·h/mL
Absolute Bioavailability N/A~25% (Fasted)
Effect of Food N/AAUC decreased by ~28%
Plasma Protein Binding 94.8% - 97.1%94.8% - 97.1%
Volume of Distribution (Vss) 86.1 LNot directly measured
Metabolism Hepatic, primarily via CYP3A4Hepatic, primarily via CYP3A4
Elimination Half-life (t1/2) ~8 hours~8 hours
Excretion Feces (~77% of radiolabeled dose), Urine (~15%)Feces and Urine

Table 2: Key Pharmacokinetic Parameters of Lefamulin in Adults.[1][12][20]

Clinical Efficacy: The LEAP 1 and LEAP 2 Trials

The approval of lefamulin was based on two pivotal Phase 3, randomized, double-blind, non-inferiority trials: LEAP 1 and LEAP 2.[23] These trials evaluated the efficacy and safety of lefamulin compared to moxifloxacin, a standard-of-care fluoroquinolone, in adults with CABP.

Experimental Protocols
  • Trial Design: Both were multinational, multicenter, randomized, double-blind, non-inferiority studies.

  • Patient Population: Adults (≥18 years) with moderate to severe CABP, defined by a Pneumonia Outcomes Research Team (PORT) risk class of II, III, or IV, radiographic evidence of pneumonia, and clinical signs and symptoms of CABP.[8][24]

  • Interventions:

    • LEAP 1: Patients were randomized 1:1 to receive either IV lefamulin (150 mg every 12 hours) or IV moxifloxacin (400 mg every 24 hours).[8] An optional switch to oral therapy (lefamulin 600 mg q12h or moxifloxacin 400 mg q24h) was permitted after 3 days if predefined clinical improvement criteria were met.[8][25] Treatment duration was 5-7 days for lefamulin and 7 days for moxifloxacin.[5] For suspected methicillin-resistant Staphylococcus aureus (MRSA), placebo was added to the lefamulin arm and linezolid was added to the moxifloxacin arm.[8]

    • LEAP 2: Patients were randomized 1:1 to receive either oral lefamulin (600 mg every 12 hours for 5 days) or oral moxifloxacin (400 mg every 24 hours for 7 days).[7][24]

  • Primary Endpoints:

    • FDA: Early Clinical Response (ECR) at 96 (±24) hours after the first dose in the Intent-to-Treat (ITT) population. A response was defined as survival, improvement in ≥2 cardinal symptoms of CABP, no worsening of any cardinal symptom, and no use of unprescribed antibacterial therapy.[8][24] The non-inferiority margin was 12.5% for LEAP 1 and 10% for LEAP 2.[7][8]

    • EMA: Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (TOC) visit (5-10 days after the last dose) in the modified ITT (mITT) and Clinically Evaluable (CE) populations.[8] The non-inferiority margin was 10%.[8]

LEAP_Trials_Workflow Screening Patient Screening (PORT Risk Class II-IV CABP) Randomization Randomization (1:1) Screening->Randomization Lefa_Arm Lefamulin Arm Randomization->Lefa_Arm Moxi_Arm Moxifloxacin Arm Randomization->Moxi_Arm Lefa_Dosing_IV LEAP 1: IV 150mg q12h (Switch to Oral 600mg q12h) Lefa_Arm->Lefa_Dosing_IV Lefa_Dosing_PO LEAP 2: Oral 600mg q12h (5 days) Lefa_Arm->Lefa_Dosing_PO Moxi_Dosing_IV LEAP 1: IV 400mg q24h (Switch to Oral 400mg q24h) Moxi_Arm->Moxi_Dosing_IV Moxi_Dosing_PO LEAP 2: Oral 400mg q24h (7 days) Moxi_Arm->Moxi_Dosing_PO ECR Primary Endpoint (FDA): Early Clinical Response (ECR) @ 96 ± 24 hours Lefa_Dosing_IV->ECR Lefa_Dosing_PO->ECR Moxi_Dosing_IV->ECR Moxi_Dosing_PO->ECR IACR Co-Primary Endpoint (EMA): Investigator Assessment of Clinical Response (IACR) @ Test of Cure (TOC) ECR->IACR Follow-up

References

Methodological & Application

Lefamulin Acetate: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefamulin acetate is a semi-synthetic pleuromutilin antibiotic.[1][2] It is the first pleuromutilin antibiotic approved for systemic use in humans for the treatment of community-acquired bacterial pneumonia (CABP).[3] Lefamulin exhibits a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][4][5] This distinct mechanism results in a low potential for cross-resistance with other antibiotic classes.[2][6] Research-grade this compound is a valuable tool for in vitro and in vivo studies of antibacterial activity, resistance mechanisms, and drug discovery. This document provides detailed application notes and experimental protocols for its use in a research setting.

Mechanism of Action

Lefamulin inhibits bacterial protein synthesis by binding to the A- and P-sites of the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[6][7] This binding prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation and halting protein elongation.[2][3][4] This interaction leads to bacteriostatic effects, and in some cases, bactericidal effects depending on the bacterial strain and concentration.[2] The unique binding site of lefamulin minimizes the likelihood of cross-resistance with other ribosome-targeting antibiotics like macrolides and lincosamides.[2]

Mechanism of Action of this compound cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) A_Site A-Site Peptidyl_Transferase_Center->A_Site P_Site P-Site Peptidyl_Transferase_Center->P_Site Lefamulin This compound Lefamulin->Peptidyl_Transferase_Center Binds to Inhibition Inhibition of Peptide Bond Formation Lefamulin->Inhibition tRNA Transfer RNA (tRNA) tRNA->A_Site Binding blocked by Lefamulin Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Halts

Caption: Mechanism of this compound action on the bacterial ribosome.

Applications in Research

  • Antimicrobial Susceptibility Testing: Evaluating the in vitro activity of lefamulin against a wide range of bacterial isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Investigating the molecular interactions between lefamulin and the bacterial ribosome.

  • Resistance Studies: Selecting for and characterizing lefamulin-resistant mutants to understand potential resistance mechanisms.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of lefamulin in animal models of infection.[8][9]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determining the relationship between drug exposure and antibacterial effect to optimize dosing regimens.[8][9]

Data Presentation

In Vitro Antimicrobial Activity of Lefamulin

The following tables summarize the minimum inhibitory concentration (MIC) data for lefamulin against various bacterial pathogens.

Table 1: Lefamulin Activity against Common Respiratory Pathogens

Organism (Number of Isolates)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae (822)0.120.25≤1
Streptococcus pneumoniae (penicillin MIC ≥ 2 mg/L)0.1250.125N/A
Haemophilus influenzae (β-lactamase-producing)0.51N/A
Haemophilus influenzae (β-lactamase-negative)11N/A
Moraxella catarrhalis0.250.25N/A
Mycoplasma pneumoniae (macrolide-susceptible, 18)≤0.0010.002≤0.008
Mycoplasma pneumoniae (macrolide-resistant, 42)≤0.0010.002≤0.008
Mycoplasma pneumoniae (azithromycin-resistant)0.030.03N/A

Data sourced from multiple studies.[10][11][12]

Table 2: Lefamulin Activity against Staphylococci and Other Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-sensitive, MSSA)≤0.0150.06
Staphylococcus aureus (Methicillin-resistant, MRSA)≤0.0150.125
Staphylococcus epidermidis (Methicillin-sensitive, MSSE)≤0.0150.03
Staphylococcus epidermidis (Methicillin-resistant, MRSE)≤0.0150.06
Streptococcus pyogenes≤0.015≤0.015
Streptococcus agalactiae≤0.015≤0.015
Mycoplasma genitaliumN/AN/A

MIC values for M. genitalium ranged from 0.0005 to 0.064 µg/mL.[12][13][14]

Pharmacokinetic Parameters of Lefamulin

Table 3: Pharmacokinetic Properties of Lefamulin in Animal Models

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)
Mouse10SCN/AN/AN/A
Mouse40SCN/AN/AN/A
Mouse160SCN/AN/AN/A

Detailed values for Cmax and AUC were not consistently provided in a comparable format across the search results, but the studies indicated dose-linearity.[8] The pharmacodynamic target best associated with antibacterial activity is ƒAUC₀₋₂₄/MIC.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the methods described by the Clinical and Laboratory Standards Institute (CLSI) and as referenced in the cited literature.[14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound, research grade

  • Appropriate solvent for stock solution (e.g., DMSO)[5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of Lefamulin Stock Solution:

    • Accurately weigh the research-grade this compound powder.

    • Dissolve in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.[5]

    • Further dilute the stock solution in sterile CAMHB to create a working solution at a concentration appropriate for the desired final concentration range in the microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the lefamulin working solution to the first well of each row to be tested and mix.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. This will result in 50 µL of varying concentrations of lefamulin in each well.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (no lefamulin) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of lefamulin at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Workflow for MIC Determination by Broth Microdilution Start Start Prepare_Stock Prepare Lefamulin Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Lefamulin Prepare_Stock->Serial_Dilution Add_Inoculum Add Bacterial Inoculum to Wells Prepare_Inoculum->Add_Inoculum Plate_Setup Set up 96-well Plate with CAMHB Plate_Setup->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate Plate (35-37°C, 16-20h) Add_Inoculum->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Handling and Storage

Research-grade this compound should be handled in a laboratory setting by trained professionals. For storage, the powder form is typically kept at -20°C for long-term stability (up to 3 years).[15] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[15] Refer to the manufacturer's instructions for specific storage and handling guidelines. This compound is soluble in DMSO and water.[5][15]

Disclaimer: This document is intended for research purposes only and is not a substitute for the product's official documentation or for established laboratory safety protocols. Researchers should consult the relevant literature and safety data sheets before use.

References

Lefamulin acetate solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefamulin acetate is a semi-synthetic pleuromutilin antibiotic that represents a significant advancement in the fight against community-acquired bacterial pneumonia (CABP).[1][2] Its unique mechanism of action, targeting the bacterial ribosome at a novel site, allows it to circumvent common resistance mechanisms observed with other antibiotic classes.[2][3] this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby preventing the proper positioning of transfer RNA (tRNA) and inhibiting peptide bond formation.[1][2][4][5][6] This document provides detailed information on the solubility of this compound in various solvents, protocols for its preparation and use in research settings, and an overview of its mechanism of action.

Solubility Data

The solubility of this compound is a critical factor for the design of in vitro and in vivo experiments. The following table summarizes its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It is important to note that using fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.[7]

SolventConcentrationMolarity (approx.)Notes
DMSO 100 mg/mL[1][4][7]176.12 mM[4][7]Use of fresh, moisture-free DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4]
Ethanol 100 mg/mL[7][8]176.12 mM"Freely soluble" has also been reported.[5]
Water 100 mg/mL[1][7][8]176.12 mMFreely soluble in a pH range of 1-6.8.[5] Another source indicates insolubility (<0.1 mg/mL).[4]
0.1 N HCl ≥ 100 mg/mL[9][10]Not specifiedHigh solubility across the physiologic pH range.[9]
300 mM Phosphate Buffer (pH 6.8 and 7.4) ≥ 100 mg/mL[9][10]Not specifiedHigh solubility across the physiologic pH range.[9]
0.9% Sodium Chloride Solution > 300 mg/mL[9]Not specified

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of In Vivo Formulations

For in vivo studies, this compound can be formulated for oral or subcutaneous administration. The following is an example protocol for preparing a clear solution for subcutaneous injection.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol for a 2.5 mg/mL Clear Solution: [4]

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO as described above.

  • To prepare 1 mL of the final working solution, add 100 µL of the 25.0 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until it is even.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • This protocol yields a clear solution of 2.5 mg/mL this compound.[4] It is recommended to prepare fresh solutions and use them promptly.[4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome.

cluster_bacterium Bacterial Cell lefamulin This compound ribosome 50S Ribosomal Subunit lefamulin->ribosome Binds to ptc Peptidyl Transferase Center (PTC) lefamulin->ptc Specifically targets ribosome->ptc inhibition Inhibition ptc->inhibition Prevents binding at A and P sites trna tRNA trna->ptc Binds to protein_synthesis Protein Synthesis (Elongation) inhibition->protein_synthesis Blocks

Caption: Mechanism of action of this compound.

The diagram above illustrates how this compound enters the bacterial cell and binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[2][4][6] This binding action prevents the correct positioning of transfer RNA (tRNA) at the A- and P-sites, which in turn inhibits the formation of peptide bonds and halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial protein synthesis.[2][5]

Experimental Workflow: In Vitro Antibacterial Susceptibility Testing

The following workflow outlines a typical microdilution experiment to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

cluster_workflow MIC Determination Workflow prep_stock Prepare this compound Stock Solution in DMSO serial_dilution Perform Serial Dilutions in Culture Medium prep_stock->serial_dilution inoculation Inoculate with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Read Results and Determine MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for MIC determination.

This generalized protocol serves as a starting point for researchers. Specific parameters such as the bacterial strain, culture medium, and incubation conditions should be optimized based on the experimental requirements and established microbiological guidelines.

References

Application Notes and Protocols for Lefamulin Acetate Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and storage conditions for lefamulin acetate solutions. The information is intended to guide researchers and drug development professionals in handling, storing, and analyzing this compound to ensure its integrity and activity for preclinical and clinical research.

Introduction

Lefamulin is a semi-synthetic pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1] Its novel mechanism of action makes it a valuable agent against various pathogens, including resistant strains. Understanding the stability of this compound in solution is critical for the development of safe and effective pharmaceutical products and for ensuring the reliability of in vitro and in vivo experimental results.

Recommended Storage Conditions

Proper storage of this compound in its various forms is crucial to maintain its potency and prevent degradation. The following table summarizes the recommended storage conditions for different preparations of this compound.

PreparationStorage TemperatureDuration
This compound Injection Concentrate 2°C to 8°C (36°F to 46°F)As per manufacturer's expiry date
Diluent for Injection (10 mM citrate-buffered 0.9% sodium chloride) 20°C to 25°C (68°F to 77°F)As per manufacturer's expiry date
Diluted this compound IV Solution Room TemperatureUp to 24 hours[2][3]
2°C to 8°C (Refrigerated)Up to 48 hours[2][3]
Research Stock Solution (in DMSO) -20°CUp to 1 month[4]
-80°CUp to 6 months[4]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Based on available literature, this compound exhibits different stability profiles under various stress conditions.

A study on the forced degradation of this compound indicated that the compound is stable under acidic and photolytic conditions.[2][5] However, degradation was observed under oxidative, basic, and thermal/humidity stress.[2][5]

Summary of this compound Stability under Stress Conditions

Stress ConditionObservation
Acidic Hydrolysis Stable[2][5]
Basic Hydrolysis Degraded[2][5]
Oxidative Degraded[2][5]
Thermal/Humidity Degraded[2][5]
Photolytic Stable[2][5]

Experimental Protocols

Preparation of Diluted this compound Solution for Intravenous Administration

This protocol describes the aseptic dilution of commercially available this compound injection concentrate.

Materials:

  • This compound injection vial (150 mg/15 mL)

  • Supplied diluent bag (250 mL of 10 mM citrate-buffered (pH 5) 0.9% sodium chloride)[6]

  • Sterile syringe and needle

Procedure:

  • Inspect the this compound vial and the diluent bag for any particulate matter or discoloration. Do not use if either is observed.

  • Using aseptic technique, withdraw the entire contents (15 mL) of the this compound injection vial into a sterile syringe.

  • Inject the entire volume of the this compound solution into the 250 mL diluent bag.

  • Gently mix the solution thoroughly.

  • The final concentration of the diluted solution will be 0.6 mg/mL.

  • The diluted solution should be a clear, colorless solution.

Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the detection of its degradation products.[2][4][5]

Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05 M Phosphate Buffer (pH 2.5) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05 M phosphate buffer and adjust the pH to 2.5 with a suitable acid. Mix the buffer with acetonitrile in a 50:50 volume ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dilute the this compound solution to be analyzed with the mobile phase to a suitable concentration within the linear range of the method.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and peak areas with those of the standard.

Visualizations

Mechanism of Action of Lefamulin

Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. This binding prevents the proper positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation.

cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit A_site A-site 50S_subunit->A_site P_site P-site 50S_subunit->P_site 30S_subunit 30S Subunit A_site->P_site Translocation Protein_Synthesis Protein Synthesis P_site->Protein_Synthesis Peptide bond formation Lefamulin This compound Lefamulin->50S_subunit Binds to Inhibition Inhibition tRNA tRNA tRNA->A_site Enters Inhibition->Protein_Synthesis Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a this compound solution, including forced degradation studies and analysis by a stability-indicating HPLC method.

Start Prepare this compound Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating RP-HPLC Method Sampling->Analysis Data_Processing Data Processing and Quantification (Assay, Impurities, Degradation %) Analysis->Data_Processing Report Generate Stability Report Data_Processing->Report

Caption: Workflow for this compound stability testing.

This compound Degradation Pathways

This diagram illustrates the logical relationship between storage conditions and the potential degradation pathways of this compound based on forced degradation studies.

cluster_stable Stable Conditions cluster_degradation Degradation Conditions Lefamulin This compound Solution Acidic Acidic pH Lefamulin->Acidic Photolytic Light Exposure Lefamulin->Photolytic Basic Basic pH Lefamulin->Basic Oxidative Oxidizing Agents Lefamulin->Oxidative Thermal High Temperature/Humidity Lefamulin->Thermal Stable_Product Stable this compound Acidic->Stable_Product Photolytic->Stable_Product Degradation_Products Degradation Products Basic->Degradation_Products Oxidative->Degradation_Products Thermal->Degradation_Products

Caption: this compound stability and degradation pathways.

References

Application Notes and Protocols for Lefamulin Acetate Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Methodologies for Determining the In Vitro Susceptibility of Bacterial Pathogens to Lefamulin Acetate

Introduction

Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for the systemic treatment of community-acquired bacterial pneumonia (CABP).[1][2] It exhibits a novel mechanism of action by inhibiting bacterial protein synthesis. Lefamulin binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby interfering with the binding of transfer RNA (tRNA) for peptide transfer.[3][4][5] This unique binding site means there is a lower likelihood of cross-resistance with other antibiotic classes that also target the ribosome.[3][6]

Lefamulin has demonstrated potent in vitro activity against a broad spectrum of pathogens implicated in CABP, including Gram-positive, Gram-negative, and atypical bacteria such as Streptococcus pneumoniae, Haemophilus influenzae, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydophila pneumoniae.[3][7][8][9]

The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro measurement to assess the susceptibility of a bacterial strain to an antimicrobial agent. MIC values are essential for guiding therapeutic choices, monitoring the emergence of resistance, and establishing susceptibility breakpoints. These application notes provide detailed protocols for determining the MIC of this compound using standardized broth microdilution and disk diffusion methods, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of Lefamulin

Lefamulin's antibacterial effect stems from the inhibition of protein synthesis, a fundamental process for bacterial viability. The drug specifically targets the bacterial 50S ribosomal subunit. By binding within the peptidyl transferase center, lefamulin blocks the correct positioning of tRNA, which in turn prevents the formation of peptide bonds and halts the elongation of the polypeptide chain.[3] This action is primarily bacteriostatic, but can be bactericidal depending on the organism and drug concentration.[3][6]

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit tRNA tRNA PTC->tRNA Prevents binding of Inhibition Inhibition of Protein Synthesis PTC->Inhibition Leads to Lefamulin Lefamulin Lefamulin->PTC Binds to Protein_Elongation Protein Chain Elongation tRNA->Protein_Elongation Required for

Caption: Mechanism of action of Lefamulin on the bacterial ribosome.

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is considered the gold standard for quantitative MIC determination.[10][11]

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms:

    • S. pneumoniae: CAMHB supplemented with 2-5% Lysed Horse Blood (LHB)

    • H. influenzae: Haemophilus Test Medium (HTM) broth

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms

  • Quality control (QC) strains (e.g., S. pneumoniae ATCC 49619, H. influenzae ATCC 49247, S. aureus ATCC 29213)[10]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

3.1.2. Protocol Steps

  • Preparation of Lefamulin Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

    • Further dilutions should be made in the appropriate sterile broth medium.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Procedure:

    • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well plate.

    • Perform a two-fold serial dilution of the lefamulin stock solution across the plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • For H. influenzae and S. pneumoniae, incubate for 20-24 hours. Do not use a CO₂ incubator unless specified for the organism, as it can alter the pH of the medium.[11]

  • Reading and Interpreting Results:

    • The MIC is defined as the lowest concentration of lefamulin that completely inhibits visible growth of the organism.

    • Reading can be done visually or with a plate reader.

    • Compare the results for the QC strains with the acceptable ranges published by CLSI to validate the assay.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Lefamulin Prepare Serial Dilutions of Lefamulin in Plate Start->Dilute_Lefamulin Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Dilute_Lefamulin->Inoculate_Plate Incubate Incubate at 35°C (16-24 hours) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution MIC Determination.

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative or semi-quantitative assessment of susceptibility.[12]

3.2.1. Materials and Reagents

  • Lefamulin 20 µg disks[12][13]

  • Mueller-Hinton Agar (MHA) plates

  • For fastidious organisms:

    • S. pneumoniae: MHA with 5% sheep blood

    • H. influenzae: Haemophilus Test Medium (HTM) agar

  • Bacterial cultures, QC strains, 0.5 McFarland standard, and sterile swabs.

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters.

3.2.2. Protocol Steps

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.[12]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[11]

  • Disk Application:

    • Aseptically apply a lefamulin 20 µg disk to the center of the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.[12]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours for most organisms.

    • S. pneumoniae and H. influenzae require incubation for 20-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete inhibition (in millimeters) around the disk.

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to the established breakpoints from CLSI or FDA.

Data Presentation: Lefamulin MIC and Zone Diameter Breakpoints

The following tables summarize the in vitro activity of lefamulin against key respiratory pathogens and the interpretive criteria established by regulatory bodies.

Table 1: In Vitro Activity of Lefamulin Against Common Respiratory Pathogens (MIC Data)

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae0.06 - 0.120.12 - 0.25[7][14][15][16][17]
Staphylococcus aureus (MSSA)0.060.12[7][14][15][16]
Staphylococcus aureus (MRSA)0.060.12[7][14][15][16]
Haemophilus influenzae0.51 - 2[7][14][15][16]
Moraxella catarrhalis0.060.12[7][14][15]
Mycoplasma pneumoniae≤0.008≤0.008[4]
Legionella pneumophila0.5 - 1N/A[18]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values may vary slightly between studies.

Table 2: FDA and CLSI Interpretive Criteria for Lefamulin

OrganismMethodDisk ContentInterpretive Criteria (µg/mL or mm)
Susceptible
Streptococcus pneumoniaeBroth DilutionN/A≤ 0.5
Disk Diffusion20 µg≥ 19 mm
Staphylococcus aureus (MSSA)Broth DilutionN/A≤ 0.25
Disk Diffusion20 µg≥ 21 mm
Haemophilus influenzaeBroth DilutionN/A≤ 2
Disk Diffusion20 µg≥ 16 mm

Source: Data compiled from FDA and CLSI documentation.[19][20][21] Intermediate and Resistant criteria have not been established for some pathogens.

Quality Control

Adherence to a rigorous quality control (QC) program is mandatory for accurate and reproducible MIC testing.

  • QC Strains: Certified QC strains must be tested with each batch of MIC assays.

  • Acceptable Ranges: The resulting MIC values or zone diameters for QC strains must fall within the acceptable ranges published in the most current CLSI M100 document.

  • Media and Reagents: All media, reagents, and antibiotic disks must be stored under recommended conditions and tested to ensure they perform as expected.

By following these standardized protocols, researchers can generate reliable and comparable data on the in vitro activity of this compound, contributing to its effective clinical use and ongoing surveillance efforts.

References

Application Notes and Protocols for Lefamulin Acetate in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lefamulin acetate in cell culture models of bacterial infection. Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic that inhibits bacterial protein synthesis.[1][2][3] It demonstrates potent activity against a broad spectrum of pathogens, including those responsible for community-acquired bacterial pneumonia (CABP) and atypical infections.[2][4][5][6] A key feature of lefamulin is its ability to penetrate and accumulate within host cells, making it an effective agent against intracellular pathogens.[7][8]

Mechanism of Action

Lefamulin exerts its antibacterial effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit in bacteria.[5][6][9] This binding action, which involves an "induced fit" mechanism, sterically hinders the correct positioning of transfer RNA (tRNA), thereby preventing peptide bond formation and halting protein synthesis.[5][6] This unique mechanism of action results in a low potential for cross-resistance with other antibiotic classes.[5][6]

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) tRNA tRNA Peptidyl_Transferase_Center->tRNA Blocks Binding of Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Inhibits Lefamulin This compound Lefamulin->Peptidyl_Transferase_Center Binds to tRNA->Protein_Synthesis Required for Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Lefamulin's mechanism of action on the bacterial ribosome.

Quantitative Data: In Vitro Activity of Lefamulin

The following tables summarize the minimum inhibitory concentrations (MICs) of lefamulin against various bacterial pathogens relevant to cell culture infection models. This data is essential for determining the appropriate concentrations for your experiments.

Table 1: Lefamulin MICs for Common Respiratory and Atypical Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae0.120.25[4][10]
Staphylococcus aureus (MSSA)0.060.12[1][11]
Staphylococcus aureus (MRSA)0.060.12[1][11]
Haemophilus influenzae0.51[11]
Moraxella catarrhalis0.060.12[10]
Legionella pneumophila0.51[7]
Mycoplasma pneumoniae≤0.0010.002[8][10]
Chlamydophila pneumoniae--[1][7]
Chlamydia trachomatis0.020.04[4][6]
Mycoplasma genitalium-0.063 (MIC range 0.002-0.063)[4][6]

Table 2: Intracellular Accumulation of Lefamulin in J774 Mouse Macrophages

Extracellular Concentration (µg/mL)Incubation Time (hours)Intracellular Concentration (µg/mL)Intracellular/Extracellular RatioReference(s)
1135.631.2[12]
1554.447.7[12]
5121841.2[12]
5527050.9[12]

Experimental Protocols

The following are generalized protocols for establishing cell culture infection models to evaluate the efficacy of this compound. These should be optimized based on the specific host cell line and bacterial pathogen being investigated.

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mg/mL stock solution by dissolving this compound in DMSO. Gentle warming or sonication can aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for up to 6 months.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. It is recommended to pre-warm the stock solution and culture medium to 37°C before dilution to prevent precipitation.

General Protocol for Intracellular Infection Model

This protocol is a template and should be adapted for the specific cell line and bacterium.

Seed_Cells 1. Seed Host Cells (e.g., Macrophages, Epithelial Cells) Incubate_Cells 2. Incubate to Adherence (24 hours) Seed_Cells->Incubate_Cells Prepare_Inoculum 3. Prepare Bacterial Inoculum Infect_Cells 4. Infect Host Cells (MOI and time are pathogen-dependent) Incubate_Cells->Infect_Cells Prepare_Inoculum->Infect_Cells Remove_Bacteria 5. Wash to Remove Extracellular Bacteria (Gentamicin treatment if applicable) Infect_Cells->Remove_Bacteria Add_Lefamulin 6. Add Lefamulin-Containing Medium Remove_Bacteria->Add_Lefamulin Incubate_Treatment 7. Incubate for Treatment Period Add_Lefamulin->Incubate_Treatment Lyse_Cells 8. Lyse Host Cells Incubate_Treatment->Lyse_Cells Quantify_Bacteria 9. Quantify Intracellular Bacteria (e.g., CFU plating, qPCR) Lyse_Cells->Quantify_Bacteria

References

Lefamulin Acetate: Application Notes and Protocols for Multidrug-Resistant Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic approved for systemic intravenous (IV) and oral administration.[1][2] It addresses the urgent need for new treatments against community-acquired bacterial pneumonia (CABP) and other infections, particularly those caused by multidrug-resistant (MDR) pathogens.[3] Lefamulin's novel mechanism of action provides a key advantage, as it shows a low propensity for the development of resistance and lacks cross-resistance with other commonly used antibiotic classes.[3][4] These notes provide an overview of its mechanism, in vitro activity, clinical efficacy, and detailed protocols for research applications.

Mechanism of Action

Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[5] This binding occurs at both the A- and P-sites, preventing the correct positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation.[2][4] This unique interaction results in an "induced fit" that tightens the binding pocket around the molecule, effectively halting protein production.[4] This mechanism differs from other ribosome-targeting antibiotics, minimizing the likelihood of cross-resistance.[5]

Lefamulin Mechanism of Action cluster_ribosome Bacterial 50S Ribosome PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition Lefamulin Lefamulin Lefamulin->PTC Binds to tRNA tRNA tRNA->PTC Binding Prevented Result Bacterial Protein Synthesis Blocked Inhibition->Result

Caption: Lefamulin binds to the 50S ribosome, blocking protein synthesis.

Data Presentation

In Vitro Activity Against Key Pathogens

Lefamulin demonstrates potent in vitro activity against a broad spectrum of Gram-positive, Gram-negative, and atypical pathogens associated with respiratory tract infections. Its efficacy is maintained against strains resistant to other antibiotic classes, including macrolides, fluoroquinolones, and beta-lactams.[6][7]

Table 1: In Vitro Activity of Lefamulin Against Gram-Positive Pathogens

Organism Resistance Phenotype No. of Isolates MIC₅₀ (mg/L) MIC₉₀ (mg/L) Source(s)
Streptococcus pneumoniae All 822 0.12 0.25 [8]
Streptococcus pneumoniae Penicillin-Resistant - 0.125 0.125 [9]
Streptococcus pneumoniae Multidrug-Resistant - 0.12 0.25 [8]
Staphylococcus aureus All 1273 0.06 0.12 [10]
Staphylococcus aureus Methicillin-Resistant (MRSA) 402 0.06 0.12 [10]
Streptococcus pyogenes All - ≤0.015 ≤0.015 [9]

| Streptococcus agalactiae | All | - | ≤0.015 | 0.06 |[9] |

Table 2: In Vitro Activity of Lefamulin Against Gram-Negative and Atypical Pathogens

Organism Resistance Phenotype No. of Isolates MIC₅₀ (mg/L) MIC₉₀ (mg/L) Source(s)
Haemophilus influenzae All - 0.5 2 [6]
Haemophilus influenzae β-lactamase-producing - 0.5 1 [9]
Moraxella catarrhalis All - 0.06 0.12 [6]

| Mycoplasma pneumoniae | Macrolide-Resistant | 42 | 0.002 | 0.002 |[11] |

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy in Community-Acquired Bacterial Pneumonia (CABP)

Two pivotal Phase 3 clinical trials, LEAP 1 (IV-to-oral) and LEAP 2 (oral only), demonstrated the non-inferiority of lefamulin compared to moxifloxacin for the treatment of adults with CABP.[12][13]

Table 3: Clinical Success Rates in LEAP 1 & LEAP 2 Trials

Trial Population Primary Endpoint Lefamulin Success Rate Moxifloxacin Success Rate Source(s)
LEAP 1 Intent-to-Treat (ITT) Early Clinical Response (ECR) 87.3% 90.2% [3][7]
LEAP 2 Intent-to-Treat (ITT) Early Clinical Response (ECR) 90.8% 90.8% [13][14]

| LEAP 2 | Clinically Evaluable (CE) | Investigator Assessment of Clinical Response (IACR) at Test-of-Cure | 89.7% | - |[13] |

ECR was assessed 72-120 hours after the first dose.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a generalized method for determining the MIC of lefamulin against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[10]

Objective: To determine the lowest concentration of lefamulin that visibly inhibits the growth of a target bacterium.

Materials:

  • Lefamulin acetate analytical powder

  • Appropriate solvent (e.g., dimethyl sulfoxide [DMSO])

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate(s) grown to logarithmic phase

  • 0.9% sterile saline

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Lefamulin Stock Preparation:

    • Prepare a 1 mg/mL stock solution of lefamulin in a suitable solvent.

    • Perform serial two-fold dilutions in CAMHB to create working solutions for the desired concentration range (e.g., 8 mg/L to 0.015 mg/L).

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate CAMHB-lefamulin dilution into each well of a 96-well plate.

    • Add 50 µL of the standardized bacterial inoculum to each well. The final volume will be 100 µL.

    • Include a growth control well (inoculum in CAMHB without lefamulin) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of lefamulin at which there is no visible growth (no turbidity) compared to the positive growth control.

MIC Determination Workflow start Start prep_lefamulin Prepare Lefamulin Serial Dilutions start->prep_lefamulin prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Dispense Dilutions and Inoculum into 96-Well Plate prep_lefamulin->plate_setup prep_inoculum->plate_setup incubate Incubate Plate (16-20h at 35°C) plate_setup->incubate read_results Visually Inspect Wells for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end In Vivo Efficacy Model cluster_setup Experimental Setup cluster_treatment Intervention cluster_endpoints Outcome Assessment acclimate Acclimatize Mice infect Induce Lung Infection (e.g., MDR S. pneumoniae) acclimate->infect randomize Randomize into Groups (Vehicle, Lefamulin, Control) infect->randomize treat Administer Treatment (e.g., PO or SC, q12h) randomize->treat monitor Monitor Survival (7-10 days) treat->monitor bacterial_load Determine Bacterial Burden in Lungs (24-48h) treat->bacterial_load analyze Statistical Analysis (Survival & CFU Reduction) monitor->analyze bacterial_load->analyze

References

Application Notes and Protocols: Lefamulin Acetate In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of in vivo animal model studies involving lefamulin acetate. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of mechanisms and workflows.

Mechanism of Action

Lefamulin is a first-in-class, semi-synthetic pleuromutilin antibiotic.[1] Its unique mechanism involves the inhibition of bacterial protein synthesis.[2][3] Lefamulin binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit at both the A- and P-sites.[1][4] This binding creates an "induced fit," effectively closing the binding pocket and preventing the correct positioning of transfer RNA (tRNA), thereby halting peptide bond formation and inhibiting protein synthesis.[1][5] This distinct mechanism results in a low potential for cross-resistance with other antibiotic classes.[1]

PTC Peptidyl Transferase Center (PTC) Protein Protein Synthesis PTC->Protein Enables A_Site A-Site P_Site P-Site Lefamulin Lefamulin Lefamulin->PTC Binds to Inhibition Inhibition Lefamulin->Inhibition tRNA tRNA tRNA->PTC Binding Blocked Inhibition->Protein

Caption: Lefamulin's mechanism of inhibiting bacterial protein synthesis.

Data Presentation: Pharmacokinetics & Pharmacodynamics

The efficacy of lefamulin is primarily correlated with the ratio of the 24-hour area under the free-drug concentration-time curve to the minimum inhibitory concentration (ƒAUC₀₋₂₄/MIC).[6][7][8]

Table 1: Pharmacokinetic Parameters of Lefamulin in Murine Models

Parameter Dose (Subcutaneous) Value Animal Model Source
Protein Binding N/A ~80% in mouse plasma ICR Swiss Mice [6]
Dose-Normalized AUC₀₋₂₄ (Plasma) 35 or 70 mg/kg 0.136 mg·h/L per mg/kg BALB/c Mice [9]
Dose-Normalized AUC₀₋₂₄ (ELF) 35 or 70 mg/kg 0.278 mg·h/L per mg/kg BALB/c Mice [9]
ELF AUC / Plasma AUC Ratio 35 or 70 mg/kg ~2.0 BALB/c Mice [9]
Post-Antibiotic Effect (S. pneumoniae) Various 3.0–3.5 hours Neutropenic Murine Thigh [6][8]

| Post-Antibiotic Effect (S. aureus) | Various | 1.0–1.5 hours | Neutropenic Murine Thigh |[6][8] |

ELF: Epithelial Lining Fluid

Table 2: Pharmacodynamic Targets of Lefamulin in Murine Infection Models

Target Organism Model Efficacy Endpoint Median AUC/MIC Ratio (Plasma) Median AUC/MIC Ratio (ELF) Source
S. pneumoniae Neutropenic Lung 1 log₁₀ CFU Reduction 1.37 14.0 [9][10]
2 log₁₀ CFU Reduction 2.15 22.0 [9][10]
S. aureus Neutropenic Lung 1 log₁₀ CFU Reduction 2.13 21.7 [9][10]
2 log₁₀ CFU Reduction 6.24 63.9 [9][10]
S. pneumoniae Neutropenic Thigh Bacteriostatic 9.92 - 32.1 (Total Drug) N/A [6][8]
S. aureus Neutropenic Thigh Bacteriostatic 40.2 - 82.5 (Total Drug) N/A [6][8]
Bacteriostasis (ƒAUC/MIC) ≥14 N/A [11]

| | | 1-log Reduction (ƒAUC/MIC) | ≥33 | N/A |[11] |

Table 3: Efficacy of Lefamulin in Various Animal Models

Model Organism Treatment Regimen Outcome Source
Bacteremia (Neutropenic & Immunocompetent) MSSA Single subcutaneous dose >4 log₁₀ CFU/mL reduction in 24h; superior to linezolid and tigecycline [5]
Influenza A (H1N1) Co-infection Influenza Virus 35 mg/kg SC BID 90% survival (vs. 20% in vehicle group) by Day 6 [12]
35 mg/kg SC TID -> 70 mg/kg SC BID 70% survival (vs. 20% in vehicle group) by Day 6 [12]

| | | 35 mg/kg SC BID or TID | ~0.5 log₁₀ reduction in viral titer (TCID₅₀) by Day 6 |[12] |

Experimental Protocols

This model is crucial for determining the primary pharmacodynamic index (e.g., AUC/MIC, T>MIC) that correlates with antibacterial efficacy and for defining the magnitude of that index required for bacteriostatic or bactericidal effects.[6]

A 1. Induce Neutropenia (Cyclophosphamide IP) B 2. Prepare Bacterial Inoculum (~10^5–10^6 CFU in 100 µL) A->B C 3. Infect Thigh Muscle (Intramuscular Injection) B->C D 4. Initiate Lefamulin Treatment (2h post-infection) (Subcutaneous Dosing) C->D E 5. Sacrifice Animals (24h post-treatment initiation) D->E F 6. Aseptically Remove & Homogenize Thighs E->F G 7. Determine Bacterial Burden (CFU Counts) F->G

Caption: Workflow for the neutropenic murine thigh infection model.

Protocol:

  • Animal Model: ICR Swiss mice are typically used.[6]

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to render the mice neutropenic. A common regimen involves injections 4 days and 1 day prior to infection.[9]

  • Bacterial Strains: Staphylococcus aureus and Streptococcus pneumoniae strains with known MICs to lefamulin are used.[6]

  • Infection Procedure:

    • Two hours before initiating lefamulin treatment, inject 100 µL of a bacterial suspension containing approximately 10⁵–10⁶ colony-forming units (CFU) directly into one or both thigh muscles of the mice.[6]

  • Lefamulin Administration:

    • Administer lefamulin subcutaneously in volumes of 0.2 mL.[6]

    • Total daily doses can range from 5 to 320 mg/kg, often fractionated into one, two, four, or eight doses over 24 hours to evaluate different PK/PD indices.[6]

  • Endpoint Analysis:

    • Sacrifice the animals 24 hours after the first dose of lefamulin.[6]

    • Aseptically remove the thighs and homogenize them in a sterile saline solution.[6]

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial CFU count per thigh.[6]

  • Control Groups:

    • Include saline-treated control mice sacrificed just before treatment initiation (0h) and at 24 hours to measure bacterial growth in the absence of drug.[6]

This model is used to establish non-clinical PK/PD targets for efficacy against pathogens causing community-acquired bacterial pneumonia (CABP) and to evaluate drug penetration into the epithelial lining fluid (ELF) of the lungs.[10][13]

A 1. Induce Neutropenia (Cyclophosphamide IP, Day -4 & -1) B 2. Prepare Bacterial Inoculum (~10^6 CFU) A->B C 3. Induce Lung Infection (Intranasal Inoculation) B->C D 4. Initiate Lefamulin Treatment (2h post-infection) (Subcutaneous, e.g., BID) C->D E 5. Sacrifice Animals (e.g., 24h post-infection) D->E F 6. Aseptically Remove Lungs E->F G 7. Homogenize Lungs & Determine CFU (or perform bronchoalveolar lavage for ELF analysis) F->G

Caption: Workflow for the neutropenic murine pneumonia model.

Protocol:

  • Animal Model: Female BALB/c mice are commonly used.[9][10]

  • Induction of Neutropenia:

    • Administer two IP injections of cyclophosphamide: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[9]

  • Bacterial Strains: Single strains of S. pneumoniae or S. aureus are used.[10]

  • Infection Procedure:

    • Lightly anesthetize the mice.

    • Introduce approximately 10⁶ CFU of the bacterial strain by placing the inoculum on the tip of the nares for inhalation.[9] The initial bacterial load in the lungs is typically between 5.6 x 10⁶ and 6.5 x 10⁶ CFU/lung.[9]

  • Lefamulin Administration:

    • Initiate treatment 2 hours post-inoculation.[9]

    • Administer lefamulin subcutaneously. Doses can range from 1.25 to 160 mg/kg, often given twice daily (e.g., at 2 and 5 hours post-infection for a short-course study).[9][10]

  • Endpoint Analysis:

    • Efficacy: Sacrifice animals at the end of the treatment period. Aseptically remove, homogenize, and plate the lungs to determine CFU counts. Compare results to a control group sacrificed at the onset of treatment (2h post-infection).[9]

    • Pharmacokinetics: For PK analysis in plasma and ELF, administer single subcutaneous doses (e.g., 35 or 70 mg/kg). Collect blood via cardiac puncture and perform bronchoalveolar lavage (BAL) at various time points to obtain ELF for drug concentration analysis.[9][10]

This model assesses the efficacy of an antibiotic in clearing bacteria from the bloodstream, a critical aspect for treating systemic infections. The model can be performed in both immunocompetent and neutropenic mice to evaluate the contribution of the immune system.[5]

A 1. Prepare Mice (Immunocompetent or Neutropenic) B 2. Establish Bacteremia (e.g., IP Inoculation, ~2x10^7 CFU/mouse) A->B C 3. Baseline CFU Count (Sacrifice control group pre-treatment) B->C D 4. Administer Single Dose Treatment (Lefamulin or Comparator, 1h post-inoculation) B->D E 5. Sacrifice Treatment Groups (24h post-drug administration) D->E F 6. Collect Blood E->F G 7. Determine Bacterial Burden in Blood (CFU/mL) F->G

Caption: Workflow for the murine bacteremia model.

Protocol:

  • Animal Model: Use either immunocompetent or neutropenic mice.[5]

  • Infection Procedure:

    • Establish bacteremia by administering an inoculum of methicillin-susceptible S. aureus (MSSA), approximately 2 x 10⁷ CFU/mouse.[5] The route can be intraperitoneal or intravenous to induce systemic infection.

  • Control and Treatment Groups:

    • Sacrifice a control group of infected mice immediately before treatment (1-hour post-inoculation) to establish a baseline CFU count.[5]

    • Administer a single subcutaneous dose of lefamulin or a comparator antibiotic (e.g., vancomycin, linezolid) to the treatment groups 1 hour after bacterial inoculation.[5] Dosing should mimic human therapeutic exposures.

  • Endpoint Analysis:

    • Sacrifice the treated animals 24 hours after drug administration.[5]

    • Collect blood via cardiac puncture.

    • Perform serial dilutions and plate the blood to determine the bacterial load in CFU/mL.[5]

  • Efficacy Calculation:

    • Calculate the change in bacterial burden (Δlog₁₀ CFU/mL) by comparing the 24-hour post-treatment counts to the baseline counts.[5]

References

Application Notes and Protocols for Lefamulin Acetate HPLC Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Lefamulin acetate. The information is intended to guide researchers in establishing a robust and reliable analytical method for quality control, stability studies, and formulation development.

Introduction

Lefamulin is a semi-synthetic pleuromutilin antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] It is used to treat community-acquired bacterial pneumonia (CABP).[1] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound in its pure form and in pharmaceutical dosage forms. This document outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification of Lefamulin.

Mechanism of Action Signaling Pathway

Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][4] This binding prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting the formation of peptide bonds and halting protein elongation.[3] The unique induced-fit binding mechanism of Lefamulin to the A and P sites of the ribosome provides a high barrier to the development of bacterial resistance.[1][2]

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site Lefamulin Lefamulin Lefamulin->PTC Binds to Inhibition Inhibition Lefamulin->Inhibition Leads to tRNA tRNA tRNA->A_Site Blocked Entry tRNA->P_Site Incorrect Positioning Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth Inhibition->Bacterial_Growth Prevents Bacteriostatic_Effect Bacteriostatic Effect Bacterial_Growth->Bacteriostatic_Effect Results in

Caption: Lefamulin's mechanism of action on the bacterial ribosome.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from initial parameter selection to full validation.

HPLC_Method_Development_Workflow Start Start: Define Analytical Target Profile Initial_Conditions Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) Start->Initial_Conditions Optimization Optimize Separation (Mobile Phase Ratio, pH, Flow Rate, Temperature) Initial_Conditions->Optimization System_Suitability Perform System Suitability Testing (SST) Optimization->System_Suitability Validation Method Validation (ICH Guidelines) System_Suitability->Validation If SST passes Specificity Specificity & Forced Degradation Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Documentation Finalize Method and Document Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation Robustness->Documentation

Caption: Workflow for HPLC method development and validation.

Recommended HPLC Method Parameters

The following tables summarize the recommended starting conditions for the HPLC analysis of this compound. These parameters are based on validated methods reported in the literature.[1][5][6]

Table 1: Chromatographic Conditions
ParameterRecommended Condition
Stationary Phase C18 column (e.g., Waters X-Bridge shield RP18, 250 x 4.6 mm, 5µm)
Mobile Phase 0.05 M Phosphate Buffer (pH 2.5) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time Approximately 35 minutes (for impurity profiling)
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Retention Time Approximately 3.1 min

Experimental Protocols

Preparation of Mobile Phase and Solutions

5.1.1. 0.05 M Phosphate Buffer (pH 2.5)

  • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 2.5 using ortho-phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

5.1.2. Mobile Phase Preparation

  • Mix the 0.05 M Phosphate Buffer (pH 2.5) and acetonitrile in a 50:50 (v/v) ratio.

  • Degas the mobile phase by sonication for 15 minutes.

5.1.3. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

5.1.4. Sample Solution Preparation (e.g., for Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Analytical Method Validation Protocol

5.2.1. Specificity (Forced Degradation) Forced degradation studies are performed to ensure the method can separate Lefamulin from its potential degradation products, thus demonstrating its stability-indicating nature.[1]

  • Acid Degradation: Treat the sample solution with 0.1 N HCl at 60°C for 30 minutes.

  • Base Degradation: Treat the sample solution with 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 30 minutes.

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by the proposed HPLC method and check for the resolution between the Lefamulin peak and any degradation peaks.

5.2.2. Linearity

  • Prepare a series of at least five calibration standards from the standard stock solution, covering a concentration range of 50-150 µg/mL.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

5.2.3. Accuracy (% Recovery)

  • Prepare samples of a known concentration (e.g., a placebo formulation) spiked with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

5.2.4. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution (100 µg/mL) on the same day and under the same experimental conditions. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-day Precision): Repeat the analysis of the standard solution on a different day, with a different analyst, or on a different instrument. Calculate the %RSD.

5.2.5. Robustness

  • Introduce small, deliberate variations to the method parameters and assess the impact on the results.

  • Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Column temperature (± 2 °C)

    • pH of the buffer (± 0.1 units)

  • Calculate the %RSD for the results obtained under the varied conditions.

Summary of Validation Data

The following tables present typical results obtained during the validation of a this compound HPLC method.

Table 3: Linearity Data
ParameterResult
Linearity Range 50.0 - 150.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Table 4: Accuracy and Precision Data
Validation ParameterAcceptance CriteriaTypical Result
Accuracy (% Recovery) 98.0% - 102.0%Within limits
Precision - Repeatability (%RSD) ≤ 2.0%< 2.0%
Precision - Intermediate (%RSD) ≤ 2.0%< 2.0%
Table 5: Robustness Data
Parameter Varied%RSD
Flow Rate (0.9 mL/min) < 2.0%
Flow Rate (1.1 mL/min) < 2.0%
Organic Phase (-2%) < 2.0%
Organic Phase (+2%) < 2.0%

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is also stability-indicating, making it suitable for routine quality control analysis and stability studies. The provided protocols and validation data serve as a robust starting point for researchers and drug development professionals working with this compound.

References

Application Notes and Protocols for Studying Bacterial Protein Synthesis Inhibition using Lefamulin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefamulin acetate is a semi-synthetic pleuromutilin antibiotic that represents a significant tool for studying bacterial protein synthesis.[1][2] Its unique mechanism of action, targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit, offers a valuable probe for investigating ribosome function and identifying novel antibiotic targets.[1][3][4] These application notes provide detailed information and protocols for utilizing this compound in research settings. Lefamulin is the first pleuromutilin antibiotic developed for systemic use in humans and is available in both intravenous and oral formulations.[5][6]

Mechanism of Action

This compound inhibits bacterial protein synthesis by binding to the A- and P-sites of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[7][8] This binding prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting peptide bond formation and halting protein elongation.[2][3][4] A key feature of Lefamulin's interaction with the ribosome is an "induced-fit" mechanism, where the binding pocket conforms to the drug molecule, resulting in a tight and stable interaction.[5][9][10] This distinct binding site and mechanism contribute to a low probability of cross-resistance with other classes of ribosome-targeting antibiotics.[1][5]

Applications in Research

  • Elucidating Ribosome Dynamics: Lefamulin's specific interaction with the PTC can be used to study the conformational changes and functional dynamics of the ribosome during translation.

  • Structure-Activity Relationship (SAR) Studies: As a well-characterized pleuromutilin, Lefamulin serves as a valuable scaffold for synthesizing and evaluating new derivatives to understand the structural requirements for PTC inhibition.

  • Investigating Mechanisms of Antibiotic Resistance: Lefamulin can be used to select for and characterize resistance mutations in the 23S rRNA and ribosomal proteins, providing insights into resistance mechanisms.

  • Screening for Novel Protein Synthesis Inhibitors: By understanding Lefamulin's binding site, competitive binding assays can be developed to screen for new compounds that target the PTC.

  • In Vitro Protein Synthesis Assays: Lefamulin is an excellent positive control for in vitro transcription/translation assays designed to screen for inhibitors of bacterial protein synthesis.[7]

Data Presentation

Table 1: In Vitro Activity of Lefamulin against Common Respiratory Pathogens
Bacterial SpeciesMIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Streptococcus pneumoniae0.06 - 0.120.12 - 0.25[11][12][13][14]
Staphylococcus aureus (MSSA)0.060.06 - 0.12[11][13][15][16]
Staphylococcus aureus (MRSA)0.06 - 0.1250.12 - 0.125[11][13][15][16]
Haemophilus influenzae0.5 - 11[11][13][15][16]
Moraxella catarrhalis0.06 - 0.250.12 - 0.25[11][13][15][16]
Mycoplasma pneumoniae0.030.03[16]
Legionella pneumophilaN/AN/A[2][4]
Chlamydophila pneumoniaeN/AN/A[2][4]

Note: MIC50 and MIC90 values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Values can vary slightly between studies.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing the antimicrobial susceptibility of bacteria.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.

  • Haemophilus Test Medium (HTM) for Haemophilus influenzae.

  • CAMHB supplemented with 2.5% to 5% lysed horse blood for Streptococcus pneumoniae.[13]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 108 CFU/mL)

  • Incubator (35-37°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Prepare Lefamulin Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate the Plate: Add the diluted bacterial inoculum to each well containing the Lefamulin dilutions. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.

Protocol 2: In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the synthesis of a reporter protein in a cell-free bacterial transcription-translation system.

Materials:

  • Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter.

  • This compound stock solution

  • Amino acid mix (including radioactively labeled or fluorescently tagged amino acids if desired)

  • Reaction buffer

  • Incubator (37°C)

  • Detection reagent for the reporter protein (e.g., luciferase substrate)

  • Luminometer or spectrophotometer

Procedure:

  • Prepare Reactions: In a microcentrifuge tube or a well of a microplate, combine the cell-free extract, reaction buffer, amino acid mix, and plasmid DNA.

  • Add Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Initiate Reaction: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.

  • Quantify Protein Synthesis: Stop the reaction and measure the amount of reporter protein synthesized. For luciferase, add the luciferase substrate and measure luminescence using a luminometer.

  • Data Analysis: Plot the reporter signal against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).

Visualizations

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit A_site A-site P_site P-site 30S_subunit 30S Subunit Protein_Elongation Peptide Bond Formation & Elongation A_site->Protein_Elongation P_site->Protein_Elongation Lefamulin Lefamulin Acetate Lefamulin->50S_subunit Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Binds to Inhibition->Protein_Elongation MIC_Determination_Workflow Start Start: Prepare Lefamulin Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End In_Vitro_Translation_Assay Start Start: Prepare Reagents Setup_Reaction Set up Reaction Mix: Cell-free Extract, Buffer, Amino Acids, Reporter DNA Start->Setup_Reaction Add_Lefamulin Add Varying Concentrations of this compound Setup_Reaction->Add_Lefamulin Incubate Incubate at 37°C (e.g., 60 minutes) Add_Lefamulin->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Lefamulin acetate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lefamulin acetate. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound exhibits varying solubility depending on the solvent. It is freely soluble in ethanol and Dimethyl Sulfoxide (DMSO), and its solubility in water is pH-dependent.[1][2][3] Some sources state it is freely soluble in water at a pH range of 1-6.8, while others indicate poor solubility in water (< 0.1 mg/mL).[1][4] This discrepancy may be due to differences in experimental conditions or the specific salt form. For in vitro assays, DMSO is a commonly recommended solvent for preparing stock solutions.[2][4]

Q2: I am seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What should I do?

A2: This is a common issue when diluting a compound from a highly soluble organic stock into an aqueous medium where its solubility is lower. Here are several steps you can take to troubleshoot this:

  • Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Increase the percentage of DMSO in the final solution: While it is important to keep DMSO concentrations low to avoid solvent-induced artifacts, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed aqueous medium (e.g., 37°C) can sometimes help prevent precipitation.

  • Gentle mixing: Ensure thorough but gentle mixing immediately after adding the stock solution to the aqueous medium.

  • Consider serial dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 100 mg/mL DMSO stock to 10 mg/mL in DMSO, and then dilute this intermediate stock into your aqueous medium.

Q3: Can I use heat or sonication to dissolve this compound?

A3: Yes, for difficult-to-dissolve preparations, gentle heating and/or sonication can be used to aid dissolution.[1] However, it is crucial to monitor the temperature to avoid degradation of the compound. After dissolution, allow the solution to return to room temperature to check for any precipitation.

Q4: What is the recommended way to prepare and store stock solutions of this compound?

A4: For in vitro studies, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[2][4] Use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

This could be related to the solubility and stability of this compound in your experimental setup.

  • Possible Cause 1: Precipitation of the compound over time.

    • Solution: Visually inspect your culture plates under a microscope for any signs of precipitation at different time points. If precipitation is observed, you may need to lower the working concentration or consider using a formulation with solubilizing agents if compatible with your cell model.

  • Possible Cause 2: Degradation of the compound in an aqueous medium.

    • Solution: Prepare fresh working solutions immediately before each experiment. If the experiment runs for an extended period (e.g., >24 hours), consider replacing the medium with a freshly prepared solution of this compound at intermediate time points.

Issue 2: Difficulty in preparing a high-concentration aqueous solution for an in vivo study.

This compound's aqueous solubility can be a limiting factor for in vivo formulations.

  • Solution 1: Use of co-solvents and excipients.

    • Several formulations have been reported to increase the solubility of this compound for in vivo administration. These often involve a multi-component solvent system. Refer to the experimental protocols section for specific examples.

  • Solution 2: Preparation of a suspension.

    • If a true solution cannot be achieved at the desired concentration, a homogeneous suspension can be prepared using agents like carboxymethylcellulose sodium (CMC-Na).[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationTemperatureReference
DMSO100 mg/mL (176.12 mM)25°C[2]
EthanolFreely solubleNot Specified[1]
Water (pH 1-6.8)Freely solubleNot Specified[1]
Water100 mg/mL (176.12 mM)25°C[2]
Water< 0.1 mg/mL (insoluble)Not Specified[1][4]

Note: The conflicting data on water solubility highlights the importance of empirical testing under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution or sonicate in a water bath.

  • Once dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System (2.5 mg/mL)

This protocol is adapted from published methods and should be optimized for your specific experimental needs.[1]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach a final volume of 1 mL. This results in a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_assay Assay cluster_troubleshooting Troubleshooting stock_solution Prepare 100 mg/mL Stock in DMSO working_solution Prepare Working Solution in Medium stock_solution->working_solution Dilute cell_treatment Treat Cells with Working Solution working_solution->cell_treatment precipitation_check Check for Precipitation working_solution->precipitation_check Observe incubation Incubate for Desired Time cell_treatment->incubation data_collection Collect Data incubation->data_collection concentration_adjust Adjust Concentration precipitation_check->concentration_adjust If Precipitate Forms concentration_adjust->working_solution Re-prepare

Caption: Workflow for preparing and using this compound in in vitro assays.

signaling_pathway Mechanism of Action of this compound lefamulin This compound ribosome Bacterial 50S Ribosomal Subunit lefamulin->ribosome Binds to ptc Peptidyl Transferase Center (PTC) lefamulin->ptc Specifically targets ribosome->ptc Contains trna tRNA ptc->trna Prevents binding of inhibition Inhibition ptc->inhibition protein_synthesis Bacterial Protein Synthesis trna->protein_synthesis Is essential for inhibition->protein_synthesis Blocks

Caption: this compound's mechanism of inhibiting bacterial protein synthesis.

References

Technical Support Center: Optimizing Lefamulin Acetate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Lefamulin acetate in in-vitro assays. Find answers to frequently asked questions and troubleshooting tips to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a semi-synthetic pleuromutilin antibiotic.[1][2] It functions by inhibiting bacterial protein synthesis.[1][3] Specifically, it binds to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit.[1][4] This binding action, which involves an "induced fit" mechanism, blocks the proper positioning of transfer RNA (tRNA) and prevents the formation of peptide bonds, ultimately halting protein elongation.[3][4] This unique mechanism of action means there is a low probability of cross-resistance with other antibiotic classes.[3][5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is highly soluble in water, 0.9% sodium chloride solution, DMSO, and ethanol.[6][7] For in-vitro assays, DMSO is a common choice for creating high-concentration stock solutions (e.g., 100 mg/mL).[6][8] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[8] For specific in-vivo formulations, a suspension in CMC-Na (carboxymethylcellulose sodium) can be prepared.[6]

Q3: What are the typical working concentrations of this compound for in-vitro susceptibility testing?

The effective concentration of this compound varies depending on the bacterial species being tested. Minimum Inhibitory Concentration (MIC) values are used to determine the potency of an antibiotic against a specific microorganism. The tables below summarize the MIC50 and MIC90 values for Lefamulin against various common pathogens.

Data Presentation: In Vitro Susceptibility of Lefamulin

Table 1: Lefamulin Activity against Common Respiratory Pathogens

MicroorganismMIC50 (mg/L)MIC90 (mg/L)
Streptococcus pneumoniae0.06 - 0.1250.12 - 0.25
Haemophilus influenzae0.52
Moraxella catarrhalis0.250.25
Mycoplasma pneumoniae≤0.008 - 0.030.03
Legionella pneumophilaNot specifiedNot specified
Chlamydophila pneumoniaeNot specifiedNot specified

Data compiled from multiple sources.[9][10][11][12][13][14][15]

Table 2: Lefamulin Activity against Staphylococcus aureus

StrainMIC50 (mg/L)MIC90 (mg/L)
Methicillin-susceptible S. aureus (MSSA)0.060.12
Methicillin-resistant S. aureus (MRSA)0.06 - 0.1250.12

Data compiled from multiple sources.[12][16]

Table 3: Lefamulin Activity against Other Pathogens

MicroorganismMIC50 (mg/L)MIC90 (mg/L)
Mycoplasma hominis0.060.12
Ureaplasma spp.0.060.12
Neisseria gonorrhoeae0.251

Data compiled from multiple sources.[17][18]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent and is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][16][17]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (or other appropriate broth for the specific bacteria) to prepare a series of working solutions.

  • Inoculum Preparation:

    • Culture the bacterial strain of interest on an appropriate agar plate overnight.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense the prepared this compound dilutions into a 96-well microtiter plate.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours (or as required for the specific organism).

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Elongation Protein Chain Elongation Peptidyl_Transferase_Center->Protein_Elongation A_Site A-Site P_Site P-Site A_Site->P_Site Translocation P_Site->Protein_Elongation Peptide bond formation Lefamulin Lefamulin Lefamulin->Peptidyl_Transferase_Center Binds to A and P sites tRNA Aminoacyl-tRNA tRNA->A_Site Enters Inhibition Inhibition of Protein Synthesis

Caption: Mechanism of action of this compound.

Lefamulin_Workflow Start Start: Define Bacterial Strain and Assay Type Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in Assay Medium Stock_Solution->Serial_Dilution Incubation Incubate with Bacteria Serial_Dilution->Incubation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Incubation Readout Measure Endpoint (e.g., OD600, CFU counting) Incubation->Readout MIC_Determination Determine MIC/Effective Concentration Readout->MIC_Determination Troubleshooting Troubleshoot Experiment Readout->Troubleshooting Optimization Further Optimization Needed? MIC_Determination->Optimization Optimization->Serial_Dilution Yes Final_Protocol Finalize Experimental Protocol Optimization->Final_Protocol No

Caption: Experimental workflow for optimizing Lefamulin concentration.

Troubleshooting Guide

Q1: I am observing precipitation of this compound in my assay medium. What should I do?

  • Check Solvent Quality: Ensure you are using high-quality, anhydrous DMSO for your stock solution.[8] Moisture can significantly decrease the solubility of this compound.[8]

  • Lower Stock Concentration: If precipitation occurs upon dilution into aqueous media, consider preparing a lower concentration stock solution.

  • Sonication: Gentle sonication can help to dissolve any precipitates.[19]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low (typically <1%) to avoid solvent-induced toxicity or precipitation.

Q2: My MIC values are inconsistent or higher than expected. What could be the cause?

  • Inoculum Density: Inaccurate inoculum density is a common source of variability. Ensure your bacterial suspension is standardized correctly to a 0.5 McFarland standard.

  • Compound Stability: this compound is generally stable, but repeated freeze-thaw cycles of the stock solution should be avoided.[8] Aliquot your stock solution into single-use vials.

  • Incubation Time and Conditions: Adhere to the recommended incubation times and temperatures for your specific bacterial strain.

  • Plate Reader Calibration: If using a plate reader for optical density measurements, ensure it is properly calibrated.

Q3: Does this compound have any effect on eukaryotic cells?

This compound is designed to be selective for bacterial ribosomes.[4][5] However, at high concentrations, some effects on eukaryotic cells have been observed. In one study, cell viability of J774.2 mouse macrophages was reduced at concentrations of 30 µM and 100 µM.[20] For human peripheral blood mononuclear cells (PBMCs), viability was reduced at 100 µM.[20] It is advisable to perform a cytotoxicity assay with your specific cell line if you are working with a host-pathogen co-culture model. Lefamulin has also demonstrated anti-inflammatory properties in some in-vitro and in-vivo models.[19][21]

References

Lefamulin Acetate In Vivo Efficacy Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lefamulin acetate in vivo efficacy experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and problems that may arise during your in vivo experiments with this compound.

Formulation and Administration

Q1: My this compound is not dissolving properly for injection. What vehicle should I use?

A1: this compound is sparingly soluble in water. A common approach for preclinical in vivo studies is to first create a stock solution in a suitable organic solvent and then dilute it with a vehicle for injection.

  • Recommended Solvents & Vehicles:

    • Stock Solution: Dimethyl sulfoxide (DMSO) is an effective solvent for this compound.[1][2]

    • Vehicle for Injection: For subcutaneous or intravenous administration in animal models, the DMSO stock can be diluted with aqueous vehicles such as saline, or polymer preparations like carboxymethyl cellulose (CMC) or polyethylene glycol (PEG).[3] It is critical to keep the final concentration of DMSO low (ideally less than 10%, and as low as 0.1% for some applications) to avoid toxicity and other confounding effects.[3][4] Always include a vehicle-only control group in your experiment to assess any effects of the vehicle itself.[3]

Q2: I'm observing injection site reactions (e.g., swelling, redness) in my mice after subcutaneous administration. How can I mitigate this?

A2: Injection site reactions can be caused by the formulation's properties or the injection technique.

  • Troubleshooting Steps:

    • Check Formulation pH: Lefamulin injectable formulations are ideally buffered to a pH of approximately 4.0-5.5 to improve local tolerability.[2] Ensure your final formulation has a near-neutral and non-irritant pH.[5]

    • Optimize Vehicle: High concentrations of organic solvents like DMSO can be irritants. Minimize the final DMSO concentration in your dosing solution.

    • Injection Volume and Temperature: Ensure the injected volume is within the recommended limits for the size of the animal (e.g., for mice, typically 5-10 mL/kg per site for subcutaneous injection).[6] Warming the solution to body temperature before injection can reduce discomfort.[5]

    • Refine Injection Technique: Use a new, sterile needle for each animal.[5] Vary the injection site if repeated dosing is necessary, for example by alternating between the loose skin over the shoulders and the flank.[5] Ensure the injection is truly subcutaneous and not intradermal.

Q3: Can I administer this compound orally to my animals? What should I consider?

A3: Yes, oral formulations of Lefamulin are available. However, bioavailability can be a significant factor. In humans, the oral bioavailability is approximately 25% and is further reduced when administered with food.[7] When designing oral dosing experiments in animals, it is crucial to:

  • Account for lower bioavailability compared to IV or subcutaneous routes.

  • Standardize administration relative to feeding times (e.g., fasting) to ensure consistent absorption.[8]

  • Consider that the pharmacokinetics may differ significantly between species.

Experimental Model and Design

Q4: I am not seeing the expected efficacy of Lefamulin in my murine pneumonia model. What could be wrong?

A4: A lack of efficacy in a murine pneumonia model can stem from multiple factors related to the model itself, the pathogen, or the drug's pharmacokinetics.

  • Troubleshooting Flowchart:

    cluster_pkpd PK/PD Troubleshooting cluster_model Infection Model Troubleshooting cluster_formulation Formulation/Dosing Troubleshooting A Unexpectedly Low Efficacy B Verify PK/PD Target A->B C Review Infection Model A->C D Check Drug Formulation & Administration A->D B1 Is the fAUC/MIC ratio in the target range? B->B1 C1 Inoculum Viability & Titer: Is the bacterial load correct? C->C1 C2 Pathogen Susceptibility: Confirm MIC of the strain used. C->C2 C3 Model Variability: Check animal strain, age, immune status. Infection route consistent? C->C3 D1 Formulation Stability: Was the dose prepared fresh? Any precipitation? D->D1 D2 Dosing Accuracy: Was the administration technique correct? D->D2 B2 Measure plasma/tissue drug concentrations B1->B2 B3 Re-evaluate dosing regimen (dose, frequency) B2->B3

    Caption: Troubleshooting logic for low in vivo efficacy.

  • Key Considerations:

    • PK/PD Target: The primary driver of Lefamulin efficacy is the free-drug area under the concentration-time curve to minimum inhibitory concentration ratio (ƒAUC/MIC).[4][6] Ensure your dosing regimen is sufficient to achieve the target ƒAUC/MIC for your specific pathogen.

    • Animal Model Variability: Murine pneumonia models are known for their variability.[9][10] Factors like the animal strain (e.g., BALB/c vs. C57BL/6), age, and immune status (neutropenic vs. immunocompetent) can significantly impact outcomes.[9] The method of inducing pneumonia (e.g., intranasal vs. intratracheal aerosolization) also affects bacterial distribution and disease progression.[11]

    • Pathogen Strain: Confirm the Lefamulin MIC of the exact bacterial strain used in your experiment. Spontaneous resistance, although infrequent for Lefamulin, is possible.[7]

Q5: My results are highly variable between animals in the same group. How can I reduce this?

A5: High variability can obscure true efficacy. Standardization is key to reducing it.

  • Checklist for Reducing Variability:

    • Animals: Use animals from the same supplier, of the same sex, and within a narrow age and weight range.

    • Inoculum: Prepare the bacterial inoculum fresh from a standardized culture (e.g., mid-log phase) and verify the concentration (CFU/mL) of the exact batch used for infection.

    • Infection Procedure: Standardize the infection route and technique. For intranasal instillation, ensure consistent volume and proper animal positioning to promote aspiration into the lungs.

    • Dosing: Ensure precise and consistent administration of this compound. For oral gavage, confirm proper placement. For injections, use consistent technique.

    • Necropsy and Sample Processing: Process all animals at the same time point post-infection. Standardize the procedure for harvesting tissues (e.g., lungs, thighs) and homogenizing them to ensure consistent bacterial recovery.[7][12]

Data Interpretation

Q6: What are the key pharmacodynamic (PD) targets I should be aiming for in my murine models?

A6: The key PD target for Lefamulin is the ƒAUC₀₋₂₄/MIC ratio. The magnitude required for efficacy varies by pathogen.

Pathogen Animal Model Efficacy Endpoint Required Total Drug AUC₀₋₂₄/MIC Required Free Drug ƒAUC₀₋₂₄/MIC *Reference
Streptococcus pneumoniaeNeutropenic Murine ThighStatic Dose9.92 - 32.11.98 - 6.42[6][9]
Staphylococcus aureusNeutropenic Murine ThighStatic Dose40.2 - 82.58.04 - 16.5[6][9]
Streptococcus pneumoniaeNeutropenic Murine Pneumonia1-log₁₀ CFU reductionPlasma: 1.37Not Specified[10]
Staphylococcus aureusNeutropenic Murine Pneumonia1-log₁₀ CFU reductionPlasma: 2.13Not Specified[10]
Note: Free drug values are calculated assuming a free fraction of ~20% (80% protein binding) as reported in murine plasma.[6]

Q7: The bacterial load in my control group is lower than expected or varies significantly. Why?

A7: This suggests an issue with the infection model establishment.

  • Possible Causes:

    • Low Inoculum Titer: The initial bacterial dose was too low to establish a robust infection. Always plate the inoculum to confirm the CFU administered.

    • Improper Inoculation: The bacteria may not have reached the target tissue (e.g., lungs). For pneumonia models, this can happen with improper intranasal technique.

    • Rapid Clearance: The animal's immune system may be clearing the infection more rapidly than anticipated, especially in immunocompetent models. Consider using a neutropenic model to achieve a more consistent and higher bacterial burden.[6][10]

    • Incorrect Sampling Time: The infection may not have peaked at your chosen time point for analysis. A pilot study to determine the kinetics of infection (bacterial growth over time) in your model is recommended.

Experimental Protocols

Protocol 1: General Murine Pneumonia Efficacy Model

This protocol provides a general framework. Specific parameters like inoculum size and timing should be optimized for your specific pathogen and animal strain.

cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A Day -4 & -1: Induce Neutropenia (e.g., Cyclophosphamide IP) B Day 0 (0h): Infect Mice (e.g., Intranasal Instillation) A->B C Day 0 (+2h): Initiate Lefamulin Treatment (e.g., SC or PO) B->C D Day 0-1: Continue Dosing (e.g., q12h) C->D E Monitor animal health (weight, clinical signs) D->E F Day 1 (+24h): Euthanize Animals G Harvest Lungs F->G H Homogenize Tissue G->H I Perform Serial Dilutions & Plate for CFU Count H->I

Caption: Workflow for a typical murine pneumonia model.

  • Animal Acclimation: Acclimate mice (e.g., female BALB/c) for at least 3 days before the experiment.

  • Immunosuppression (for neutropenic model): Induce neutropenia using a standard agent like cyclophosphamide. A common regimen is two intraperitoneal (IP) injections, one four days before infection and a second one day before infection.[10]

  • Infection: Anesthetize mice and instill a defined inoculum (e.g., 10⁶-10⁷ CFU) of the bacterial pathogen (e.g., S. pneumoniae, S. aureus) in saline or PBS via the intranasal route.[10]

  • Treatment Initiation: Begin treatment with this compound or vehicle control at a specified time post-infection (e.g., 2 hours). Administer via the desired route (e.g., subcutaneous, oral gavage). Dosing regimens are typically twice daily (q12h).[10]

  • Monitoring: Observe animals for clinical signs of illness and record body weight daily.

  • Endpoint: At 24 hours post-infection, euthanize the animals. Aseptically remove the lungs.

  • Bacterial Quantification: Homogenize the lungs in a fixed volume of sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of lung tissue).[7]

Mechanism of Action

Lefamulin is a pleuromutilin antibiotic that inhibits bacterial protein synthesis. Its unique mechanism provides a low propensity for cross-resistance with other antibiotic classes.[5][13]

cluster_ribosome Ribosome Lefamulin This compound PTC Peptidyl Transferase Center (PTC) Lefamulin->PTC Binds to A- and P-sites Inhibition INHIBITION Ribosome Bacterial 50S Ribosomal Subunit PTC->Ribosome PeptideBond Peptide Bond Formation tRNA tRNA tRNA->PTC Binding Blocked ProteinSynth Protein Synthesis PeptideBond->ProteinSynth Inhibition->PeptideBond

Caption: Lefamulin's mechanism of bacterial protein synthesis inhibition.

Lefamulin binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[4][14] This binding action, which involves an "induced fit" mechanism, physically obstructs the correct positioning of transfer RNA (tRNA).[3][14] Consequently, peptide bond formation is prevented, and the elongation of the polypeptide chain is halted, thereby inhibiting bacterial protein synthesis.[5][13]

References

Lefamulin Acetate Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides regarding the potential off-target effects of lefamulin acetate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for lefamulin?

A1: Lefamulin's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit in bacteria, preventing the proper positioning of transfer RNA (tRNA) and thereby halting peptide bond formation.[1][2] This action is highly selective for prokaryotic ribosomes.[3]

Q2: Are there any known direct off-target effects of lefamulin on eukaryotic protein synthesis?

A2: Current literature indicates that lefamulin selectively inhibits bacterial ribosomal translation and does not significantly affect eukaryotic ribosomal translation in in vitro transcription/translation assays.[3][4] This high selectivity suggests that direct inhibition of protein synthesis in mammalian cells is not a primary off-target concern.

Q3: What are the major documented off-target effects of lefamulin in cell-based assays or relevant in vivo models?

A3: Beyond its antibacterial activity, lefamulin has been observed to have several off-target effects, including:

  • Anti-proliferative Effects on Cancer Cells: Lefamulin has been shown to inhibit the growth of hepatocellular carcinoma (HCC) cells, both alone and in synergy with other anti-cancer drugs like sorafenib.[5]

  • Mitochondrial Homeostasis Regulation: In HCC cells, lefamulin's anti-tumor effect is linked to the regulation of mitochondrial homeostasis via the targeting of Interleukin Enhancer Binding Factor 3 (ILF3).[5]

  • CYP450 Enzyme Inhibition: Lefamulin is a moderate inhibitor of the cytochrome P450 enzyme CYP3A4.[6]

  • Immuno-modulatory and Anti-inflammatory Activity: In vivo studies have demonstrated that lefamulin can reduce inflammation and immune cell infiltration in the lungs in response to inflammatory stimuli.[1][2][7][8]

  • Cardiac Ion Channel Interactions: Clinical observations of QTc interval prolongation suggest potential interactions with cardiac ion channels, a common off-target effect for many drugs.[3]

Q4: I am observing unexpected cytotoxicity in my cell line with lefamulin treatment. Is this a known effect?

A4: While some pleuromutilin derivatives have shown low cytotoxicity in specific cell lines like RAW 264.7 macrophages, comprehensive cytotoxicity data for lefamulin across a broad range of eukaryotic cell lines is not widely published.[9][10][11] A recent study on hepatocellular carcinoma cells did show that lefamulin can reduce cell viability.[5] If you observe significant cytotoxicity, it is crucial to perform dose-response experiments to determine the 50% inhibitory concentration (IC50) for your specific cell line and experimental conditions. Refer to the troubleshooting guide below for more details.

Quantitative Data Summary

The following tables summarize key quantitative data related to lefamulin's off-target effects.

Table 1: Lefamulin Inhibition of Cytochrome P450 Enzymes

Enzyme Inhibition Constant (Ki) Assay System
CYP3A4 0.86 µM (in vitro) Human Liver Microsomes
CYP3A4 0.2 µM (in vivo estimate) Clinical study with midazolam

Data sourced from physiologically-based pharmacokinetic modeling studies.[6]

Table 2: Anti-proliferative Effects of Lefamulin on Hepatocellular Carcinoma (HCC) Cells

Cell Line Treatment Effect
HepG2 Lefamulin + Sorafenib (5 µM) Synergistic inhibition of cell proliferation
HCCLM3 Lefamulin + Sorafenib (5 µM) Synergistic inhibition of cell proliferation

This table summarizes the qualitative findings from a study investigating lefamulin's anti-cancer properties. The study demonstrated a significant reduction in cell viability with the combination treatment.[5]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

You are observing a higher-than-expected level of cell death or growth inhibition in your eukaryotic cell line when using lefamulin.

Possible Causes & Troubleshooting Steps:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Cancer cell lines, for example, may be more susceptible due to their high proliferation rate.[5]

    • Action: Perform a dose-response experiment to determine the IC50 of lefamulin in your specific cell line. Test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Mitochondrial Toxicity: The observed cytotoxicity could be due to off-target effects on mitochondrial function, as has been suggested in the context of HCC cells.[5]

    • Action: Assess mitochondrial health using established assays. See Protocol 2: Assessing Mitochondrial Function for detailed methods.

  • Experimental Confounders: Ensure that the vehicle used to dissolve lefamulin (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used.

    • Action: Run a vehicle-only control at the highest concentration used in your experiment.

G start Unexpected Cytotoxicity Observed check_ic50 Determine IC50 in Your Cell Line (See Protocol 1) start->check_ic50 ic50_high IC50 is High (>50 µM) check_ic50->ic50_high Result ic50_low IC50 is Low (<50 µM) check_ic50->ic50_low Result check_vehicle Verify Vehicle Control is Not Toxic ic50_high->check_vehicle check_mito Assess Mitochondrial Function (See Protocol 2) ic50_low->check_mito conclusion_sensitive Cell line is sensitive. Consider using lower concentrations. ic50_low->conclusion_sensitive conclusion_offtarget Potential off-target mitochondrial effect. Further investigation required. check_mito->conclusion_offtarget conclusion_confounder Cytotoxicity is likely not due to lefamulin. Check other experimental parameters. check_vehicle->conclusion_confounder

Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent Results in Immune Cell Assays

You are attempting to replicate the anti-inflammatory effects of lefamulin in vitro using macrophages or PBMCs but are not seeing an effect on cytokine production.

Possible Cause & Troubleshooting Steps:

  • Indirect Mechanism of Action: Studies have shown that while lefamulin reduces pro-inflammatory cytokine levels in vivo, it does not appear to have a direct effect on LPS-induced cytokine production by macrophages (J774.2) or human PBMCs in vitro.[1][2][12] The in vivo effect may be indirect, possibly by inhibiting neutrophil infiltration rather than directly suppressing cytokine synthesis by macrophages.

    • Action: Consider using an in vivo model or a more complex co-culture system that includes neutrophils to investigate the anti-inflammatory effects of lefamulin. Standard in vitro monocultures of macrophages may not be a suitable model for this specific off-target effect.

G start No effect on cytokine production in macrophage monoculture lit_review Literature Check: In vitro vs. In vivo effects start->lit_review finding Finding: Lefamulin's anti-inflammatory effect is observed in vivo but not in vitro in macrophage monocultures lit_review->finding hypothesis Hypothesis: Effect may be indirect (e.g., via neutrophil infiltration) finding->hypothesis recommendation Recommendation: Use in vivo models or complex co-culture systems to study this off-target effect. hypothesis->recommendation

Caption: Logic for inconsistent immune assay results.

Key Experimental Protocols

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method for determining the IC50 of lefamulin in a given adherent cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of lefamulin. Include a "vehicle-only" control and a "no-treatment" control.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability against the log of the lefamulin concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Function

This protocol provides methods to investigate if observed cytotoxicity is related to mitochondrial dysfunction.

Methodology:

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Treat cells with lefamulin as in the cytotoxicity assay.

    • In the last 30 minutes of incubation, load the cells with a fluorescent dye that is sensitive to ΔΨm (e.g., TMRE or JC-1).

    • Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

    • Include a positive control like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to confirm the assay is working.

  • Mitochondrial Respiration Assay (Seahorse XF Analyzer):

    • Seed cells on a Seahorse XF cell culture microplate.

    • Treat with lefamulin for the desired duration.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the Oxygen Consumption Rate (OCR) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A significant alteration in these parameters in lefamulin-treated cells compared to controls would indicate an effect on mitochondrial function.

G start Seed Cells in Appropriate Plate treat Treat with Lefamulin (include controls) start->treat assay_choice Select Assay treat->assay_choice membrane_potential Mitochondrial Membrane Potential assay_choice->membrane_potential ΔΨm respiration Mitochondrial Respiration assay_choice->respiration OCR load_dye Load with Fluorescent Dye (e.g., TMRE, JC-1) membrane_potential->load_dye seahorse Perform Seahorse XF Mito Stress Test respiration->seahorse analyze_flow Analyze by Flow Cytometry or Microscopy load_dye->analyze_flow analyze_ocr Measure Oxygen Consumption Rate (OCR) seahorse->analyze_ocr

Caption: Workflow for assessing mitochondrial function.

References

Lefamulin Acetate Resistance Mechanism Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating resistance mechanisms against lefamulin acetate. The information is presented in a question-and-answer format to directly address common issues and experimental queries.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How do I determine if my bacterial isolate is resistant to lefamulin?

The first step in assessing lefamulin resistance is to determine the Minimum Inhibitory Concentration (MIC) of the drug for your bacterial isolate. This can be achieved using standardized methods such as broth microdilution or MIC test strips.

Troubleshooting:

  • Inconsistent MIC results: Ensure that the inoculum density is standardized, the correct growth medium is used, and incubation conditions are consistent. Refer to the latest Clinical and Laboratory Standards Institute (CLSI) guidelines for detailed protocols.[1][2]

  • No growth in control wells: This could indicate a problem with the inoculum preparation or the viability of the bacterial strain. Always use a positive growth control (no antibiotic).

2. My isolate shows elevated lefamulin MICs. What are the likely resistance mechanisms?

The primary mechanisms of resistance to lefamulin involve:

  • Target site modifications: Mutations in the ribosomal proteins L3 and L4.[3]

  • Target protection: The presence of ATP-binding cassette F (ABC-F) proteins or the Cfr methyltransferase, which modifies the ribosome.[3][4]

  • Active efflux: Overexpression of efflux pumps that can transport lefamulin out of the bacterial cell.

3. How can I investigate for mutations in ribosomal proteins L3 and L4?

Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can be identified by DNA sequencing.

Troubleshooting:

  • PCR amplification failure: Optimize PCR conditions (annealing temperature, primer concentration, etc.). Ensure the quality of the extracted genomic DNA.

  • Poor sequencing results: Use high-quality purified PCR products for sequencing. Design sequencing primers that are different from the amplification primers if necessary.

4. How do I test for the presence of the cfr gene?

The presence of the cfr gene, which encodes a ribosomal RNA methyltransferase, can be detected using Polymerase Chain Reaction (PCR).

Troubleshooting:

  • Non-specific PCR products: Increase the annealing temperature during PCR or design new, more specific primers.

  • False negatives: Ensure the DNA extraction method is effective for your bacterial species. Include a positive control (a known cfr-positive strain) in your PCR run.

5. How can I determine if an ABC-F protein is responsible for resistance?

The involvement of ABC-F proteins in resistance is typically investigated through molecular detection of the corresponding genes (e.g., vga(A), lsa(E)) by PCR, followed by functional assays. A key indicator of their ribosomal protection mechanism is the rescue of in vitro translation from antibiotic inhibition.[5][6][7][8]

Troubleshooting:

  • Difficulty in expressing and purifying ABC-F proteins: Optimize expression conditions (e.g., host strain, induction temperature, and time). Use appropriate purification tags and chromatography resins.

  • Variability in in vitro translation assays: Ensure the quality and concentration of all components (ribosomes, tRNA, amino acids, etc.) are consistent.

6. How can I assess the role of efflux pumps in lefamulin resistance?

The contribution of efflux pumps to lefamulin resistance can be evaluated by determining the MIC of lefamulin in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of an EPI suggests the involvement of an efflux mechanism.

Troubleshooting:

  • Toxicity of the efflux pump inhibitor: Determine the MIC of the EPI alone to ensure it is not inhibiting bacterial growth at the concentration used in the assay.

  • No change in MIC with EPI: The specific efflux pump may not be inhibited by the chosen EPI, or efflux may not be the primary resistance mechanism.

Quantitative Data Summary

OrganismResistance MechanismLefamulin MIC50 (µg/mL)Lefamulin MIC90 (µg/mL)Reference Isolates/Conditions
Streptococcus pneumoniaePenicillin-Susceptible0.1250.125SENTRY Antimicrobial Surveillance Program (2015–2016)[2]
Streptococcus pneumoniaePenicillin-Intermediate0.1250.25SENTRY Antimicrobial Surveillance Program (2015–2016)[2]
Streptococcus pneumoniaePenicillin-Resistant0.1250.125SENTRY Antimicrobial Surveillance Program (2015–2016)[2]
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.060.125SENTRY Antimicrobial Surveillance Program (2015–2016)[2]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.060.125SENTRY Antimicrobial Surveillance Program (2015–2016)[2]
Haemophilus influenzae-0.250.5SENTRY Antimicrobial Surveillance Program (2015–2016)[2]
Moraxella catarrhalis-0.1250.25SENTRY Antimicrobial Surveillance Program (2015–2016)[2]
Neisseria gonorrhoeaeWild-type MtrCDE efflux--Inactivation of MtrCDE efflux pump resulted in a 4- to 6-fold decrease in lefamulin MICs.[9]

Experimental Protocols

Determination of Lefamulin MIC by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Lefamulin analytical standard

  • 96-well microtiter plates

  • Bacterial culture in log-phase growth

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of lefamulin in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to create a series of two-fold serial dilutions.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial inoculum to the wells of the microtiter plate containing the serial dilutions of lefamulin.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of lefamulin that completely inhibits visible growth of the bacteria.

PCR Detection of the cfr Gene

Materials:

  • Bacterial genomic DNA

  • cfr-specific primers (e.g., Forward: 5'-GAGATAACAGATCAAGTTTTA-3', Reverse: 5'-CGAGTATATTCATTACCTCAT-3')[10]

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare a PCR master mix containing Taq polymerase, dNTPs, forward and reverse primers, and PCR buffer.

  • Add the template genomic DNA to the master mix.

  • Perform PCR with the following cycling conditions:

    • Initial denaturation: 94°C for 2 minutes

    • 30 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 45°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final extension: 72°C for 1 minute[10]

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the cfr gene.

Efflux Pump Inhibition Assay

Materials:

  • Bacterial culture

  • Lefamulin

  • Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)

  • 96-well plates

  • Broth medium

Procedure:

  • Prepare two sets of serial dilutions of lefamulin in a 96-well plate.

  • To one set of dilutions, add the EPI at a fixed, sub-inhibitory concentration.

  • Inoculate all wells with the bacterial suspension as described for the MIC determination protocol.

  • Incubate the plates and determine the MIC of lefamulin in the presence and absence of the EPI.

  • A four-fold or greater reduction in the MIC of lefamulin in the presence of the EPI is considered significant and indicative of efflux pump activity.

Visualizations

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_subunit->PTC 30S_subunit 30S Subunit Lefamulin Lefamulin Lefamulin->50S_subunit Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Inhibition tRNA tRNA tRNA->PTC Binding Inhibited

Caption: Lefamulin's mechanism of action on the bacterial ribosome.

Lefamulin_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Lefamulin_Resistance Lefamulin Resistance Target_Modification Target Site Modification Lefamulin_Resistance->Target_Modification Target_Protection Target Protection Lefamulin_Resistance->Target_Protection Efflux_Pumps Active Efflux Lefamulin_Resistance->Efflux_Pumps L3_L4_Mutations Mutations in Ribosomal Proteins L3/L4 Target_Modification->L3_L4_Mutations Cfr_ABC_F Cfr Methyltransferase ABC-F Proteins Target_Protection->Cfr_ABC_F Pump_Overexpression Efflux Pump Overexpression Efflux_Pumps->Pump_Overexpression Experimental_Workflow_Lefamulin_Resistance Start Isolate with Suspected Lefamulin Resistance MIC_Determination Determine Lefamulin MIC Start->MIC_Determination High_MIC High MIC? MIC_Determination->High_MIC Molecular_Screening Molecular Screening High_MIC->Molecular_Screening Yes End_Susceptible Isolate is Susceptible High_MIC->End_Susceptible No Sequencing Sequence rplC and rplD genes Molecular_Screening->Sequencing PCR_cfr PCR for cfr gene Molecular_Screening->PCR_cfr PCR_ABC_F PCR for ABC-F genes Molecular_Screening->PCR_ABC_F Efflux_Assay Efflux Pump Inhibitor Assay Molecular_Screening->Efflux_Assay End_Resistant Resistance Mechanism Identified Sequencing->End_Resistant PCR_cfr->End_Resistant PCR_ABC_F->End_Resistant Efflux_Assay->End_Resistant

References

Lefamulin Acetate Cross-Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding lefamulin acetate cross-resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is it expected to have a low potential for cross-resistance?

A1: this compound is a semi-synthetic pleuromutilin antibiotic.[1] It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2][3] This binding action prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting the formation of peptide bonds.[1][2][4] The binding site and mechanism are unique, differing from many other ribosome-targeting antibiotics, which is the primary reason for the low probability of cross-resistance with other antibiotic classes.[1][4][5] Lefamulin's interaction involves an "induced-fit" mechanism that encloses the drug within the ribosome, leading to a tight bond.[4]

Q2: Has cross-resistance between lefamulin and other antibiotic classes been observed?

A2: Generally, lefamulin retains its activity against pathogens that are resistant to other common antibiotic classes. In cross-resistance studies, lefamulin has demonstrated activity against clinical isolates resistant to beta-lactams, macrolides, quinolones, tetracyclines, and glycopeptides.[6] However, a specific mechanism involving the Cfr methyltransferase can confer cross-resistance between lefamulin and other drug classes such as phenicols, lincosamides, oxazolidinones, and streptogramin A antibiotics.[6][7]

Q3: What are the known mechanisms of resistance to lefamulin?

A3: Resistance to lefamulin is infrequent but can occur through several mechanisms:[8]

  • Target Site Modification: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can alter the binding site of lefamulin, reducing its efficacy.[6][8]

  • Ribosomal Protection: The presence of ABC-F proteins can protect the ribosome from the action of lefamulin.[6]

  • Enzymatic Modification: The Cfr methyltransferase enzyme can modify the ribosomal target, leading to resistance. This mechanism can also lead to cross-resistance with other antibiotic classes.[6][7]

  • Efflux Pumps: In some bacteria, such as Neisseria gonorrhoeae, the presence of efflux pumps like MtrCDE can influence susceptibility to lefamulin.[4]

Q4: Is there any evidence of collateral sensitivity with lefamulin?

A4: Yes. A notable example of collateral sensitivity has been observed in Enterococcus faecium. The acquisition of vancomycin resistance in E. faecium has been shown to lead to a significant increase in susceptibility to pleuromutilin antibiotics, including lefamulin.[9] This trade-off is linked to an epistatic interaction between the van gene cluster and msrC, which encodes for a ribosomal protection protein.[9]

Troubleshooting Guides

Problem: Unexpectedly high Minimum Inhibitory Concentrations (MICs) for lefamulin against a bacterial isolate.

  • Possible Cause 1: Pre-existing resistance in the isolate.

    • Troubleshooting Step: Sequence the genes for ribosomal proteins L3 and L4 (rplC and rplD) to check for mutations known to confer resistance. Also, screen for the presence of the cfr gene, which can mediate resistance.

  • Possible Cause 2: Experimental error.

    • Troubleshooting Step: Verify the concentration and purity of the this compound stock solution. Ensure proper storage conditions have been maintained. Repeat the MIC determination using a standardized protocol (e.g., CLSI guidelines) and include appropriate quality control strains.

Problem: Inconsistent results in cross-resistance studies.

  • Possible Cause 1: Variation in experimental conditions.

    • Troubleshooting Step: Standardize all experimental parameters, including inoculum density, growth medium, incubation time, and temperature. Ensure that the same methodology is used for all tested antibiotics.

  • Possible Cause 2: The isolate possesses a broad-spectrum resistance mechanism.

    • Troubleshooting Step: Investigate the presence of multi-drug efflux pumps or modifying enzymes that could affect a wide range of antibiotics.

Quantitative Data Summary

Table 1: Lefamulin Activity Against Resistant Phenotypes

OrganismResistance PhenotypeLefamulin MIC Range (µg/mL)Reference
Streptococcus pneumoniaeMultidrug-resistantAll isolates inhibited at ≤ 1[7]
Staphylococcus aureusMethicillin-resistant (MRSA)99.8% of isolates inhibited at ≤ 1[10]
Enterococcus faeciumVancomycin-resistant (VRE)Shows collateral sensitivity (increased susceptibility)[9]
Mycoplasma pneumoniaeMacrolide-resistantMIC90 of 0.002[10]

Key Experimental Protocols

Checkerboard Assay for Synergy/Antagonism

This method is used to assess the interaction between two antimicrobial agents.

Methodology:

  • Preparation: Prepare serial dilutions of this compound and the second antibiotic in a 96-well microtiter plate. One antibiotic is diluted along the rows, and the other is diluted along the columns.[11][12]

  • Inoculation: Add a standardized bacterial inoculum (e.g., 0.5 McFarland standard) to each well.[13]

  • Incubation: Incubate the plate at the optimal temperature and duration for the test organism (typically 18-24 hours).[14]

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).[13][14]

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.[15]

Methodology:

  • Preparation: Prepare tubes with a standardized bacterial suspension and add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control without the antibiotic.[16]

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[16]

  • Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).[17]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[15][16]

Generation of Resistant Mutants

This protocol is for selecting for and characterizing resistant mutants in vitro.

Methodology:

  • Single-Step Selection: Plate a high-density bacterial culture (e.g., 10^9 to 10^10 CFU) onto agar plates containing this compound at concentrations of 4x to 8x the MIC.[18]

  • Multi-Step (Serial Passage) Selection: Serially passage a bacterial culture in broth containing sub-inhibitory concentrations of this compound. Gradually increase the antibiotic concentration with each passage.[18]

  • Incubation: Incubate the plates or broth cultures until growth is observed.

  • Isolation and Characterization: Isolate single colonies from the plates or the final passage. Confirm the increase in MIC and further characterize the resistance mechanism through genetic sequencing.[18]

Visualizations

Lefamulin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center Peptidyl Transferase Center Protein Synthesis Protein Synthesis Peptidyl Transferase Center->Protein Synthesis This compound This compound This compound->Peptidyl Transferase Center Binds to Inhibition Inhibition tRNA tRNA tRNA->Peptidyl Transferase Center Binding Blocked Inhibition->Protein Synthesis

Caption: Mechanism of action of this compound.

Cross_Resistance_Workflow Start Start Isolate_Bacterial_Strain Isolate Bacterial Strain Start->Isolate_Bacterial_Strain MIC_Lefamulin Determine MIC of Lefamulin Isolate_Bacterial_Strain->MIC_Lefamulin MIC_Other_Antibiotics Determine MIC of Other Antibiotics Isolate_Bacterial_Strain->MIC_Other_Antibiotics Compare_MICs Compare MICs to known susceptible strains MIC_Lefamulin->Compare_MICs MIC_Other_Antibiotics->Compare_MICs No_Cross_Resistance No Cross-Resistance Observed Compare_MICs->No_Cross_Resistance MICs in susceptible range Potential_Cross_Resistance Potential Cross-Resistance Compare_MICs->Potential_Cross_Resistance Elevated MICs Mechanism_Investigation Investigate Mechanism (e.g., sequencing) Potential_Cross_Resistance->Mechanism_Investigation

Caption: Experimental workflow for assessing cross-resistance.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Lefamulin_Action Lefamulin Binds to Ribosome Target_Site_Mutation Target Site Mutation (L3/L4 Proteins) Lefamulin_Action->Target_Site_Mutation Ribosomal_Protection Ribosomal Protection (ABC-F Proteins) Lefamulin_Action->Ribosomal_Protection Enzymatic_Modification Enzymatic Modification (Cfr Methyltransferase) Lefamulin_Action->Enzymatic_Modification

Caption: Mechanisms of resistance to lefamulin.

References

Lefamulin Acetate Animal Model Safety Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the side effects and toxicity of lefamulin acetate observed in animal models. The information is presented in a question-and-answer format to directly address common queries and potential issues encountered during experimental research.

Frequently Asked Questions (FAQs)

General Toxicology

Q1: What are the known target organs for this compound toxicity in repeat-dose animal studies?

A1: Based on 4-week repeat-dose toxicity studies, no specific systemic target organ toxicity was identified in either rats or monkeys at the doses tested.[1]

Q2: What were the No-Observed-Adverse-Effect Levels (NOAELs) determined in repeat-dose toxicity studies?

A2: The NOAELs for this compound in pivotal 4-week repeat-dose toxicity studies are summarized in the table below.

SpeciesRoute of AdministrationDurationNOAEL
RatOral4 weeks300 mg/kg/day
RatIntravenous4 weeks75 mg/kg/day
Cynomolgus MonkeyOral4 weeks70 mg/kg/day
Cynomolgus MonkeyIntravenous4 weeks120 mg/kg/day
Data sourced from a clinical protocol summary.[1]

Reproductive and Developmental Toxicology

Q3: Has this compound shown any effects on fertility in animal models?

A3: Fertility studies conducted in rats showed no adverse effects on reproductive indices. The NOAEL for fertility was established at the highest dose tested.[1] Furthermore, no treatment-related changes were observed in the reproductive organs of male or female rats or monkeys following 14 or 28 days of repeated dosing.[1]

Q4: What is the potential for embryo-fetal toxicity with this compound?

A4: Embryo-fetal development toxicity studies have been performed in both rats and rabbits. These studies did not indicate a potential for teratogenicity.[1]

Q5: What are the NOAELs for developmental toxicity?

A5: The NOAELs from embryo-fetal development studies are presented below.

SpeciesRoute of AdministrationNOAEL
RatIntravenous100 mg/kg/day
RabbitIntravenous60 mg/kg/day
Data sourced from a clinical protocol summary.[1]

Cardiovascular Safety

Q6: Has the cardiovascular safety of this compound been evaluated in animal models?

A6: Yes, cardiovascular safety pharmacology studies are a standard part of preclinical testing and are typically conducted in conscious, telemetered dogs to monitor electrocardiogram (ECG), heart rate, and blood pressure. While specific quantitative results for this compound are not detailed in the provided search results, it is known that lefamulin has the potential to prolong the QT interval.

Genetic Toxicology

Q7: What is the genotoxic potential of this compound?

A7: A standard battery of genotoxicity tests is typically conducted to assess the mutagenic and clastogenic potential of a new drug candidate. This includes an Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents. The specific results for this compound in these assays were not available in the provided search results.

Carcinogenicity

Q8: Have long-term carcinogenicity studies been conducted for this compound?

A8: Information regarding long-term carcinogenicity studies for this compound was not available in the provided search results.

Troubleshooting Guides for Experimental Protocols

This section provides guidance on key considerations when designing and interpreting animal toxicity studies with this compound, based on standard preclinical safety testing protocols.

Experimental Design for a Repeat-Dose Toxicity Study

If you are designing a repeat-dose toxicity study for a compound with a similar profile to this compound, consider the following general protocol:

Objective: To determine the potential toxicity of the test article following repeated daily administration over a defined period (e.g., 28 days).

Experimental Workflow:

Caption: General workflow for a 28-day repeat-dose oral toxicity study in rodents.

Troubleshooting:

  • Issue: Unexpected mortality in high-dose groups.

    • Possible Cause: The maximum tolerated dose (MTD) was exceeded.

    • Solution: Conduct a more thorough dose range-finding study to better estimate the MTD before initiating the main study.

  • Issue: High variability in clinical chemistry parameters.

    • Possible Cause: Inconsistent fasting times before blood collection.

    • Solution: Ensure a standardized fasting period (e.g., overnight) for all animals before blood sampling to minimize diet-related variations.

Experimental Design for an Embryo-Fetal Developmental Toxicity Study

For researchers investigating the effects of a compound on in-utero development, a typical study design is as follows:

Objective: To assess the potential of a test article to cause adverse effects on the pregnant female and the developing embryo and fetus.

Experimental Workflow:

DevelopmentalToxicityWorkflow cluster_preGestation Pre-Gestation cluster_gestation Gestation Period cluster_termination Termination & Examination Mating Mating of Females (Confirmation by vaginal plug/smear) Dosing Dosing during Organogenesis (e.g., Gestation days 6-17 for rats) Mating->Dosing Gestation Day 0 Maternal_Observations Maternal Observations (Clinical signs, body weight, food consumption) Dosing->Maternal_Observations Termination Cesarean Section (One day prior to parturition) Maternal_Observations->Termination Uterine_Exam Uterine Examination (Corpora lutea, implantations, resorptions) Termination->Uterine_Exam Fetal_Exam Fetal Examination (External, visceral, and skeletal malformations) Uterine_Exam->Fetal_Exam

Caption: Workflow for an embryo-fetal developmental toxicity study in rodents.

Troubleshooting:

  • Issue: Low pregnancy rates.

    • Possible Cause: Sub-optimal environmental conditions or issues with the male breeders.

    • Solution: Ensure proper housing, light/dark cycles, and use proven male breeders.

  • Issue: Difficulty in interpreting skeletal findings.

    • Possible Cause: Inadequate staining or lack of historical control data.

    • Solution: Use a standardized and validated staining procedure (e.g., Alizarin Red S and Alcian Blue). Compare findings to a robust historical control database for the specific animal strain to differentiate between treatment-related effects and normal variations.

Cardiovascular Safety Pharmacology Study Design

To assess the potential cardiovascular effects of a test compound, a telemetry study in conscious, freely moving dogs is the gold standard.

Logical Relationship of Study Components:

CardiovascularSafety cluster_setup Study Setup cluster_execution Data Collection cluster_analysis Data Analysis Telemetry_Implantation Surgical Implantation of Telemetry Device Recovery Post-Surgical Recovery Period Telemetry_Implantation->Recovery Baseline_Recording Baseline Data Recording (Pre-dose) Recovery->Baseline_Recording Dosing Compound Administration Baseline_Recording->Dosing Post_Dose_Recording Continuous Post-Dose Data Recording (e.g., 24 hours) Dosing->Post_Dose_Recording ECG_Analysis ECG Analysis (Heart Rate, PR, QRS, QT/QTc intervals) Post_Dose_Recording->ECG_Analysis Hemodynamic_Analysis Hemodynamic Analysis (Blood Pressure) Post_Dose_Recording->Hemodynamic_Analysis PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling ECG_Analysis->PK_PD_Analysis Hemodynamic_Analysis->PK_PD_Analysis

References

Lefamulin Acetate In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lefamulin acetate. This resource provides researchers, scientists, and drug development professionals with detailed guidance on dosage optimization for in vivo studies. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Lefamulin is a semi-synthetic pleuromutilin antibiotic that inhibits bacterial protein synthesis.[1] Its mechanism involves binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3] This interaction, which involves the 'A' and 'P' sites, prevents the correct positioning of transfer RNA (tRNA), thereby halting peptide bond formation and inhibiting protein chain elongation.[1][3] This unique binding mechanism differs from other ribosome-targeting antibiotics, which reduces the likelihood of cross-resistance.[1] Lefamulin is primarily bacteriostatic, but can exhibit bactericidal effects depending on the concentration and bacterial strain.[1]

Diagram: Mechanism of Action of this compound

cluster_ribosome Bacterial 50S Ribosomal Subunit P_Site P Site (Peptidyl) Protein Protein Synthesis (Elongation) A_Site A Site (Aminoacyl) PTC Peptidyl Transferase Center (PTC) Lefamulin This compound Lefamulin->P_Site Binds Lefamulin->A_Site Binds tRNA tRNA tRNA->A_Site Blocked Entry Inhibition Inhibition Protein->Inhibition

Caption: Lefamulin binds to the PTC of the 50S ribosome, blocking protein synthesis.

Q2: What are typical starting dosages for in vivo mouse studies?

A2: Lefamulin dosages in murine models vary depending on the infection site and study objective. For subcutaneous (s.c.) administration, a wide range of doses has been shown to be effective and well-tolerated. In neutropenic murine thigh infection models, single doses of 10, 20, and 40 mg/kg were used for time-kill studies, while total daily doses ranged from 5 to 320 mg/kg (administered twice daily) for dose-response assessments.[4] In lung infection models, twice-daily subcutaneous doses of 1.25–160 mg/kg have been evaluated.[5][6] A subcutaneous dose of 35 mg/kg twice daily in mice is considered to provide exposure equivalent to the approved clinical dose in humans.[7]

Q3: What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for lefamulin efficacy?

A3: The efficacy of lefamulin correlates most strongly with the ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0–24/MIC).[4][8] This indicates that both the concentration of the drug and the duration of exposure are important for its antibacterial activity.[4] Studies have defined specific fAUC/MIC targets associated with bacterial reduction (e.g., 1-log10 or 2-log10 CFU reduction).[5][9][10]

Q4: How should this compound be prepared for in vivo administration?

A4: For subcutaneous injection in mice, a common vehicle involves a multi-solvent system due to the compound's solubility characteristics. A typical formulation consists of DMSO, PEG300, Tween-80, and saline. For intravenous use in clinical settings, this compound is supplied as a concentrate that must be diluted in a specific 10 mM citrate-buffered 0.9% sodium chloride solution.[11] For research purposes, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] A detailed laboratory protocol for preparing a subcutaneous formulation is provided in the "Experimental Protocols" section.

Q5: What are the storage and stability recommendations for this compound?

A5:

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[12]

  • Stock Solutions: In a solvent like DMSO, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[12]

  • Diluted IV Solutions: After dilution in the appropriate buffer, the solution is stable for up to 24 hours at room temperature or up to 48 hours when refrigerated at 2°C to 8°C.[11]

Troubleshooting Guides

Issue: Poor drug solubility or precipitation during formulation.

  • Q: My this compound is not dissolving properly or is precipitating out of solution. What should I do?

    • A1: Check Your Solvent. Ensure you are using fresh, high-quality, anhydrous DMSO. Lefamulin's solubility can be compromised by moisture-absorbing DMSO.[2]

    • A2: Verify the Formulation Protocol. When preparing multi-solvent vehicles (e.g., DMSO/PEG300/Tween-80/Saline), the order of addition is critical. Ensure the components are mixed thoroughly at each step before adding the next. Refer to Protocol 1 for a detailed procedure.

    • A3: Adjust Concentration. If precipitation occurs after adding the aqueous component (e.g., saline), the final concentration may be too high for the chosen vehicle composition. Consider preparing a more dilute solution.

Issue: Inconsistent or unexpected experimental results.

  • Q: I am seeing high variability in efficacy between my animal groups. What could be the cause?

    • A1: Dosing and Administration. Ensure accurate and consistent administration. For subcutaneous injections, vary the injection site to avoid local tissue effects. Confirm the total volume administered is correct for each animal's weight.

    • A2: PK/PD Variability. The efficacy of lefamulin is driven by the fAUC/MIC ratio.[4] Factors influencing this, such as animal health, metabolism (which can be affected by diet or stress), and the precise MIC of the bacterial strain, can cause variability. Ensure the MIC of your challenge strain is confirmed for each experiment.

    • A3: Drug Stability. Prepare dosing solutions fresh daily, if possible. If storing solutions, adhere strictly to recommended temperature and duration guidelines to prevent degradation.[12]

Issue: Observed toxicity or adverse effects in study animals.

  • Q: My mice are showing signs of distress (e.g., lethargy, injection site reactions) after dosing. How can I mitigate this?

    • A1: Evaluate the Dose. While doses up to 160 mg/kg have been reported as well-tolerated in mice, toxicity can be strain- and model-dependent.[4] Consider performing a preliminary dose-range-finding study to establish the maximum tolerated dose (MTD) in your specific model.

    • A2: Check the Vehicle. The vehicle components, particularly DMSO, can cause local irritation or systemic toxicity at high concentrations. Ensure the final concentration of DMSO in the injected volume is minimized and is within a range generally considered safe for your animal model.

    • A3: Injection Site Reactions. For subcutaneous injections, rotate the injection sites on the animal. Diluting the drug to a larger volume (while staying within acceptable limits for s.c. administration) can also help reduce local irritation by lowering the concentration at the injection site.

Data Presentation

Table 1: Recommended this compound Dosages in Preclinical (Murine) Models

Infection Model Animal Model Administration Route Dose Range Dosing Frequency Reference
Thigh InfectionNeutropenic ICR/Swiss MiceSubcutaneous (s.c.)5 - 320 mg/kg/dayTwice Daily (q12h)[4]
PneumoniaNeutropenic BALB/c MiceSubcutaneous (s.c.)2.5 - 320 mg/kg/dayTwice Daily[5][6]
Influenza A (H1N1) ARDSBALB/c MiceSubcutaneous (s.c.)70 mg/kg/dayTwice Daily (BID)[7]
PharmacokineticsBALB/c MiceSubcutaneous (s.c.)35 or 70 mg/kgSingle Dose[5]

Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Lefamulin

Parameter Description Value / Finding Reference
Primary PK/PD Index The parameter that best correlates with efficacy.fAUC0–24/MIC[4][8]
Plasma Protein Binding Percentage of drug bound to plasma proteins.~95% - 97% (Human)[11]
Half-life (t1/2) Time for drug concentration to reduce by half.~8 hours (Human, in patients)[11][13]
Tissue Penetration Accumulates in key infection sites.High concentrations in lung epithelial lining fluid (ELF) and macrophages.[5][13]
In Vivo Efficacy Target (S. pneumoniae) fAUC/MIC ratio for 1-log10 CFU reduction in murine thigh model.1.98 - 6.42[4]
In Vivo Efficacy Target (S. aureus) fAUC/MIC ratio for 1-log10 CFU reduction in murine thigh model.8.04 - 16.5[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice

This protocol is adapted from commercially available formulation guidelines for preclinical research.

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Vortex until fully dissolved.

  • Add Co-solvent: In a separate sterile tube, add the required volume of the DMSO stock solution. To this, add 4 parts of PEG300 for every 1 part of DMSO stock solution (e.g., for 100 µL of DMSO stock, add 400 µL of PEG300). Mix thoroughly by vortexing.

  • Add Surfactant: To the DMSO/PEG300 mixture, add 0.5 parts of Tween-80 (e.g., 50 µL). Vortex until the solution is clear and homogenous.

  • Add Aqueous Vehicle: Slowly add 4.5 parts of sterile saline (0.9% NaCl) to the mixture while vortexing (e.g., 450 µL). This brings the final volume to 10 parts (e.g., 1 mL) and the final drug concentration to 2.5 mg/mL in this example.

  • Final Inspection: The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted. Administer to animals based on body weight to achieve the target mg/kg dose.

Protocol 2: Murine Thigh Infection Model for PK/PD Assessment

This protocol is a generalized summary based on established methodologies.[4]

  • Animal Preparation: Use specific-pathogen-free mice (e.g., ICR/Swiss, 23–27 g).[4] To induce neutropenia, administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg at 4 days prior to infection and 100 mg/kg at 1 day prior).[4]

  • Infection: Culture the target bacterial strain (e.g., S. aureus or S. pneumoniae) to mid-log phase. Dilute the culture in sterile saline. Two hours before initiating treatment, inject 100 µL of the bacterial suspension (containing ~105–106 CFU) into the thigh muscle of each mouse.[4]

  • Drug Administration: Prepare this compound dosing solutions as described in Protocol 1. Administer the drug subcutaneously at the desired doses and time points (e.g., 2 and 12 hours post-infection for a q12h regimen).[4]

  • Endpoint Analysis: At 24 hours after the first dose, euthanize the mice. Aseptically remove the thighs, homogenize the tissue in a known volume of sterile saline, and perform serial dilutions.[4]

  • Quantification: Plate the dilutions onto appropriate agar plates (e.g., blood agar). Incubate for 18-24 hours at 37°C. Count the colonies to determine the number of CFU per thigh.[4]

  • Data Analysis: Correlate the resulting bacterial burden (log10 CFU/thigh) with the calculated PK/PD index (e.g., fAUC/MIC) for each dosing regimen to determine the exposure required for bacteriostatic or bactericidal activity.[4]

Diagram: Experimental Workflow for In Vivo Efficacy Study

A Animal Acclimation & Neutropenia Induction (optional) C Thigh Muscle Infection (~10^6 CFU/mouse) A->C Day -4 to -1 B Bacterial Culture Preparation (e.g., S. aureus) B->C Day 0 E Drug Administration (e.g., Subcutaneous, q12h) C->E 2h post-infection D Drug Formulation (this compound in Vehicle) D->E F Euthanasia & Tissue Harvest (24h post-treatment) E->F 24h treatment course G Tissue Homogenization & Serial Dilution F->G H Plate on Agar & Incubate G->H I CFU Enumeration & Data Analysis (PK/PD Modeling) H->I

References

Validation & Comparative

Lefamulin Acetate Demonstrates Potent Efficacy in Neutropenic Mouse Thigh Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Lefamulin acetate, a first-in-class pleuromutilin antibiotic, exhibits significant efficacy against key bacterial pathogens in a neutropenic mouse thigh infection model, a standard preclinical model for evaluating antimicrobial agents. Studies show that lefamulin's activity is comparable or superior to several other antibiotics, including linezolid, tigecycline, daptomycin, and vancomycin, particularly against Staphylococcus aureus and Streptococcus pneumoniae.

The neutropenic mouse thigh model is a crucial tool in preclinical antibiotic development, simulating a soft tissue infection in an immunocompromised host.[1][2] This model allows for the assessment of an antibiotic's efficacy in the absence of a robust immune response, providing valuable data on its direct antibacterial activity.[1]

Comparative Efficacy of Lefamulin

In a study evaluating lefamulin against methicillin-susceptible Staphylococcus aureus (MSSA) in a neutropenic murine bacteremia model, lefamulin demonstrated superior efficacy compared to linezolid and tigecycline, reducing the bacterial burden by more than 4 log10 CFU/mL within 24 hours.[3][4] The reduction in bacterial load was comparable to that observed with daptomycin and vancomycin.[3][4]

The pharmacodynamic (PD) parameter that best correlates with lefamulin's efficacy is the ratio of the area under the free-drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[5][6][7][8] For S. aureus, the 24-hour total drug AUC/MIC ratio required for a static effect ranged from 40.2 to 82.5.[5][6][8]

The following table summarizes the comparative efficacy of lefamulin and other antibiotics in the neutropenic mouse thigh infection model.

AntibioticPathogenEfficacy MeasurementResult
Lefamulin S. aureusBacterial Burden Reduction (log10 CFU/thigh)>4 log10 reduction in 24 hours[3][4]
S. pneumoniae & S. aureusPost-antibiotic effect3.0-3.5 hours for S. pneumoniae, 1.0-1.5 hours for S. aureus[5][6][8]
Linezolid S. aureusBacterial Burden Reduction (log10 CFU/thigh)Less effective than lefamulin[3][4]
Tigecycline S. aureusBacterial Burden Reduction (log10 CFU/thigh)Less effective than lefamulin[3][4]
Daptomycin S. aureusBacterial Burden Reduction (log10 CFU/thigh)Comparable to lefamulin[3][4]
Vancomycin S. aureusBacterial Burden Reduction (log10 CFU/thigh)Comparable to lefamulin[3][4]

Experimental Protocols

The neutropenic mouse thigh infection model is a standardized procedure used to evaluate the in vivo efficacy of antimicrobial agents.[1]

1. Induction of Neutropenia: Mice are rendered neutropenic by the intraperitoneal administration of cyclophosphamide.[2][9][10][11] A common regimen involves two doses of cyclophosphamide (e.g., 150 mg/kg and 100 mg/kg) administered four days and one day before infection, respectively.[2] This temporarily depletes the mice of neutrophils, making them more susceptible to infection and allowing for the direct assessment of the antibiotic's bactericidal or bacteriostatic activity.[1]

2. Infection: Two hours before the administration of the antibiotic, mice are inoculated with a bacterial suspension (e.g., ~10^5–10^6 CFU of S. aureus or S. pneumoniae) via intramuscular injection into the thigh.[6]

3. Treatment: Lefamulin or comparator antibiotics are typically administered subcutaneously.[5][6] Dosing regimens are designed to mimic human therapeutic exposures.[3][4]

4. Efficacy Assessment: Twenty-four hours after treatment, the mice are euthanized, and the thighs are aseptically removed and homogenized. The bacterial load is quantified by plating serial dilutions of the homogenate and counting the colony-forming units (CFU).[5][6] The efficacy of the treatment is determined by the reduction in bacterial CFU in the thighs of treated mice compared to untreated controls.[9][11]

Experimental_Workflow cluster_setup Model Setup cluster_infection Infection and Treatment cluster_assessment Efficacy Assessment Induction Induction of Neutropenia (Cyclophosphamide) Inoculation Bacterial Inoculation (Intramuscular, Thigh) Induction->Inoculation 4 days & 1 day prior Treatment Antibiotic Administration (Subcutaneous) Inoculation->Treatment 2 hours post-inoculation Euthanasia Euthanasia (24h post-treatment) Treatment->Euthanasia 24 hours post-treatment Dissection Thigh Dissection and Homogenization Euthanasia->Dissection Quantification Bacterial Quantification (CFU count) Dissection->Quantification

Experimental workflow of the neutropenic mouse thigh infection model.

Mechanism of Action

Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[3][4][11][12] This unique binding mechanism results in a low potential for the development of cross-resistance with other antibiotic classes.[11]

References

A Head-to-Head Battle in the Petri Dish: Lefamulin Acetate versus Clindamycin

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro activity of lefamulin acetate and clindamycin against key bacterial pathogens, supported by experimental data and detailed methodologies.

In the ever-evolving landscape of antimicrobial resistance, the evaluation of novel antibiotics against established agents is paramount for guiding clinical decisions and future drug development. This guide provides a comprehensive in vitro comparison of this compound, a first-in-class pleuromutilin antibiotic, and clindamycin, a widely used lincosamide. The following sections detail their mechanisms of action, present a quantitative analysis of their activity against common respiratory pathogens, and outline the standardized experimental protocols used to generate this data.

Mechanisms of Action: A Tale of Two Ribosome Inhibitors

Both lefamulin and clindamycin exert their antibacterial effects by inhibiting protein synthesis, a critical process for bacterial survival. However, they achieve this through distinct interactions with the bacterial ribosome.

Lefamulin binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3] Its unique binding mechanism, involving an "induced fit," effectively closes the binding pocket, preventing the proper positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation.[2][3] This novel mechanism of action is associated with a low potential for cross-resistance with other antibiotic classes.[3]

Clindamycin also targets the 50S ribosomal subunit, binding to the 23S rRNA.[4][5][6] Its binding site overlaps with those of macrolides and streptogramins, leading to potential cross-resistance.[4][7] By binding to the ribosome, clindamycin interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain.[6][7] Depending on the concentration and the bacterial species, clindamycin can be either bacteriostatic or bactericidal.[5]

cluster_lefamulin This compound cluster_clindamycin Clindamycin l_ribosome Bacterial 50S Ribosomal Subunit l_ptc Peptidyl Transferase Center (PTC) l_ribosome->l_ptc Binds to l_tRNA tRNA Binding Blocked l_ptc->l_tRNA Prevents l_protein Protein Synthesis Inhibited l_tRNA->l_protein c_ribosome Bacterial 50S Ribosomal Subunit c_translocation Ribosomal Translocation c_ribosome->c_translocation Inhibits c_elongation Peptide Chain Elongation Halted c_translocation->c_elongation c_protein Protein Synthesis Inhibited c_elongation->c_protein

Diagram 1: Mechanisms of Action

In Vitro Activity: A Quantitative Comparison

The in vitro potency of an antibiotic is typically measured by its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. The following tables summarize the in vitro activity of this compound and clindamycin against key respiratory pathogens.

Table 1: this compound vs. Clindamycin Activity against Staphylococcus aureus

Organism (Number of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
S. aureus (all isolates, n=1273)Lefamulin0.060.12-[8]
Methicillin-susceptible S. aureus (MSSA)Lefamulin0.060.06≤0.015 - 0.25[9]
Methicillin-resistant S. aureus (MRSA, n=402)Lefamulin0.060.12-[8]
S. aureus (n=300)Clindamycin-0.12<0.5[5]
Methicillin-susceptible S. aureus (MSSA)Clindamycin--0.5[10]
Methicillin-resistant S. aureus (MRSA)Clindamycin0.0160.2300.016 - 0.230
Clindamycin-resistant S. aureus (n=11)Lefamulin0.060.12-[11]

Table 2: this compound vs. Clindamycin Activity against Streptococcus pneumoniae

Organism (Number of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
S. pneumoniae (all isolates, n=822)Lefamulin0.120.25-[12]
Penicillin-susceptible S. pneumoniaeLefamulin0.1250.125-[9]
Penicillin-resistant S. pneumoniaeLefamulin0.1250.125-[9]
S. pneumoniae (clindamycin-susceptible)Clindamycin0.120.25-[7]
S. pneumoniae (n=65)Clindamycin0.06>=32-[6]

Table 3: this compound vs. Clindamycin Activity against Haemophilus influenzae

Organism (Number of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
H. influenzae (n=99)Lefamulin0.52.0≤0.015 - 8.0[13]
β-lactamase-negative H. influenzaeLefamulin11-[9]
β-lactamase-positive H. influenzaeLefamulin0.51-[9]
H. influenzaeClindamycin2>2560.016 - >256[14]
H. influenzae (n=68)Clindamycin--2 - 16[15]

Table 4: this compound vs. Clindamycin Activity against Moraxella catarrhalis

Organism (Number of Isolates)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
M. catarrhalis (n=95)Lefamulin0.060.12≤0.015 - 0.12[13]
M. catarrhalisLefamulin0.250.25-[9][16]
M. catarrhalis (n=127)Clindamycin---[17]

Experimental Protocols: Ensuring Standardization and Reproducibility

The in vitro susceptibility data presented in this guide are predominantly derived from studies employing the broth microdilution method, a standardized protocol established by the Clinical and Laboratory Standards Institute (CLSI).[18][19] This method is crucial for determining the MIC of an antimicrobial agent against a specific bacterium.

The general workflow for the broth microdilution method is as follows:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: The prepared microdilution plates containing the antimicrobial dilutions are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under specific conditions (e.g., temperature, time, and atmospheric conditions) appropriate for the growth of the test organism.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

start Start prep_antibiotic Prepare two-fold serial dilutions of antibiotic in broth start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microdilution wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_results Visually inspect for growth and determine MIC incubate->read_results end End read_results->end

Diagram 2: Broth Microdilution Workflow

Conclusion

This guide provides a snapshot of the current in vitro evidence comparing this compound and clindamycin. The data indicates that lefamulin demonstrates potent activity against a broad range of common respiratory pathogens, including strains resistant to other antibiotic classes. Clindamycin also retains activity against many Gram-positive organisms, although its effectiveness against Haemophilus influenzae is limited. Researchers and drug development professionals are encouraged to consider these findings in the context of local resistance patterns and the specific clinical scenarios for which these antibiotics may be employed. The standardized methodologies outlined by organizations such as the CLSI are fundamental to ensuring the comparability and reliability of such in vitro data.

References

In Vitro Synergy of Lefamulin Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This guide provides a comprehensive analysis of the in vitro synergistic activity of lefamulin acetate when combined with other antibiotics against various bacterial strains. The data presented is intended for researchers, scientists, and drug development professionals to inform further investigation into potential combination therapies.

Lefamulin, a pleuromutilin antibiotic, has demonstrated a broad spectrum of activity against respiratory pathogens.[1] Understanding its potential for synergistic interactions with other antimicrobial agents is crucial for optimizing therapeutic strategies, particularly in the context of increasing antibiotic resistance. This guide summarizes key findings from in vitro synergy studies and provides detailed experimental protocols for the methodologies employed.

Quantitative Analysis of Lefamulin Synergy

The synergistic potential of lefamulin has been investigated in combination with several antibiotics against various bacterial species. The primary methods utilized for this assessment are the checkerboard assay and the time-kill assay. The results of these studies are summarized below.

Checkerboard Assay Results

The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents. The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI), which is the sum of the FICs of each drug. The FICI is calculated as follows: FICI = FIC of drug A + FIC of drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[2] The interpretation of the FICI value is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

CombinationNumber of Strains TestedNumber of Synergistic InteractionsPercentage of SynergyFICI Range for Synergy
Lefamulin + Doxycycline342985.3%≤ 0.5
Lefamulin + Rifampin343397.1%≤ 0.5
Lefamulin + Quinupristin/Dalfopristin3400%> 0.5

Data extracted from a study on in vitro synergistic effects against Enterococci.[1][3][4]

CombinationNumber of Strains TestedNumber of Synergistic InteractionsPercentage of SynergyFICI Range for Synergy
Lefamulin + Doxycycline333193.9%≤ 0.5
Lefamulin + Rifampin332060.6%≤ 0.5
Lefamulin + Quinupristin/Dalfopristin332678.8%≤ 0.5

Data extracted from a study on in vitro synergistic effects against Enterococci.[1][3][4]

In a study evaluating the combination of lefamulin and doxycycline against 54 isolates of Mycoplasma genitalium, checkerboard assays revealed no antagonistic interactions.[5][6][7] While some additive effects were observed, specific data on synergistic interactions (FICI ≤ 0.5) was not prominently reported.[5][6][7]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is performed to determine the minimal inhibitory concentration (MIC) of two antibiotics in combination.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration that is a multiple of the highest concentration to be tested. A series of two-fold dilutions are then prepared for each antibiotic in a liquid growth medium (e.g., Mueller-Hinton Broth).[2]

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of antibiotic A are added to the wells in the vertical direction, while serial dilutions of antibiotic B are added in the horizontal direction. This creates a matrix of wells with varying concentrations of both antibiotics.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).[2]

  • Incubation: The plate is incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic A Dilutions D Dispense Antibiotic A (Rows) A->D B Prepare Antibiotic B Dilutions E Dispense Antibiotic B (Columns) B->E C Prepare Bacterial Inoculum F Inoculate Wells C->F D->F E->F G Incubate Plate F->G H Read MICs G->H I Calculate FICI H->I J Determine Synergy/Indifference/Antagonism I->J

Checkerboard Assay Workflow
Time-Kill Assay Protocol

The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

  • Preparation: Prepare tubes of liquid growth medium containing the antibiotics alone and in combination at desired concentrations (e.g., at their respective MICs or sub-MICs). A control tube with no antibiotic is also included.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at an appropriate temperature with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic and the combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Assay_Workflow cluster_setup Setup cluster_experiment Experiment cluster_quantification Quantification cluster_result Result A Prepare Antibiotic Solutions (Single & Combination) C Inoculate Tubes A->C B Prepare Bacterial Inoculum B->C D Incubate with Shaking C->D E Collect Samples at Time Points D->E F Perform Serial Dilutions E->F G Plate on Agar F->G H Incubate Plates G->H I Count Colonies (CFU/mL) H->I J Plot Time-Kill Curves I->J K Determine Synergy J->K

Time-Kill Assay Workflow

Conclusion

The available in vitro data suggests that this compound exhibits synergistic activity with several antibiotics against clinically relevant bacteria, particularly Enterococci. The combination of lefamulin with doxycycline and rifampin showed high rates of synergy against both E. faecium and E. faecalis.[1][3][4] No antagonism was observed in the tested combinations.[1][3][4][5][6][7] These findings warrant further investigation to explore the clinical potential of these combinations in treating infections caused by multidrug-resistant organisms. The provided experimental protocols can serve as a foundation for designing and executing future in vitro synergy studies involving lefamulin.

References

Lefamulin Acetate Shines in Landmark CABP Clinical Trials, Demonstrating Non-Inferiority to Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pivotal LEAP 1 and LEAP 2 clinical trials reveals that lefamulin acetate, a first-in-class pleuromutilin antibiotic, is a safe and effective treatment for community-acquired bacterial pneumonia (CABP), demonstrating non-inferiority to the fluoroquinolone moxifloxacin. The findings from these phase 3 studies provide robust evidence for lefamulin as a valuable therapeutic option for researchers, scientists, and drug development professionals in the ongoing battle against respiratory infections.

Lefamulin offers a novel mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][2] This distinct mechanism presents a low propensity for the development of cross-resistance with other antibiotic classes.[1] In contrast, moxifloxacin, a fluoroquinolone, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

The Lefamulin Evaluation Against Pneumonia (LEAP) 1 and LEAP 2 trials were central to establishing the clinical profile of lefamulin in treating CABP.[3][4] LEAP 1 evaluated intravenous (IV) to oral lefamulin, while LEAP 2 focused on an all-oral regimen.[3][5] Both studies were randomized, double-blind, non-inferiority trials comparing lefamulin to moxifloxacin.[3][5]

Comparative Efficacy Analysis

The primary efficacy endpoint in both trials was Early Clinical Response (ECR) at 96 hours after the first dose in the intent-to-treat (ITT) population.[3][5] A pooled analysis of the LEAP 1 and LEAP 2 trials showed an ECR rate of 89.3% for lefamulin compared to 90.5% for moxifloxacin, confirming the non-inferiority of lefamulin.[4]

Another key endpoint was the Investigator Assessment of Clinical Response (IACR) at the Test of Cure (TOC) visit. In the modified intent-to-treat (mITT) population, the success rates were comparable between the two treatment arms.

Efficacy OutcomeLefamulinMoxifloxacinTrial PopulationSource
Early Clinical Response (ECR) at 96h
LEAP 187.3%90.2%Intent-to-Treat (ITT)[3]
LEAP 290.8%90.8%Intent-to-Treat (ITT)[6]
Pooled Analysis89.3%90.5%Intent-to-Treat (ITT)[4]
Investigator Assessment of Clinical Response (IACR) at Test of Cure (TOC)
LEAP 181.7%84.2%Modified ITT (mITT)[3]
LEAP 186.9%89.4%Clinically Evaluable (CE)[3]
LEAP 287.5%89.1%Modified ITT (mITT)[6]
LEAP 289.7%93.6%Clinically Evaluable (CE)[6]

Safety and Tolerability Profile

Lefamulin was generally well-tolerated in both the LEAP 1 and LEAP 2 trials. The most frequently reported treatment-emergent adverse events were gastrointestinal in nature.

Adverse EventLefamulinMoxifloxacinTrialSource
LEAP 1 (IV to Oral)
Any Treatment-Emergent AENot specifiedNot specifiedLEAP 1
Discontinuation due to AE2.9%4.4%LEAP 1[3]
LEAP 2 (Oral)
Diarrhea12.2%1.1%LEAP 2[6]
Nausea5.2%1.9%LEAP 2[6]

Experimental Protocols

The LEAP 1 and LEAP 2 trials were meticulously designed to assess the efficacy and safety of lefamulin for the treatment of CABP.

LEAP 1 Study Design
  • Objective: To evaluate the efficacy and safety of intravenous (IV) to oral lefamulin compared with IV to oral moxifloxacin (with or without linezolid) in adults with CABP.[3]

  • Design: A Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[3]

  • Patient Population: Adults with a diagnosis of CABP and a Pneumonia Outcomes Research Team (PORT) risk class of III or higher.[3]

  • Intervention:

    • Lefamulin group: 150 mg IV every 12 hours.[3]

    • Moxifloxacin group: 400 mg IV every 24 hours.[3]

    • An optional switch to oral therapy (lefamulin 600 mg every 12 hours or moxifloxacin 400 mg every 24 hours) was permitted after 3 days of IV treatment.[4]

    • In cases of suspected methicillin-resistant Staphylococcus aureus (MRSA), the moxifloxacin group received adjunctive linezolid.[3]

  • Primary Endpoint: Early Clinical Response (ECR) at 96 hours after the first dose in the Intent-to-Treat (ITT) population.[3]

  • Secondary Endpoints: Investigator Assessment of Clinical Response (IACR) at Test of Cure (TOC) in the modified ITT (mITT) and Clinically Evaluable (CE) populations.[3]

LEAP 2 Study Design
  • Objective: To evaluate the efficacy and safety of oral lefamulin compared with oral moxifloxacin in adults with CABP.[5][6]

  • Design: A Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[5][6]

  • Patient Population: Adults with a diagnosis of CABP and a PORT risk class of II, III, or IV.[5]

  • Intervention:

    • Lefamulin group: 600 mg orally every 12 hours for 5 days.[5][6]

    • Moxifloxacin group: 400 mg orally every 24 hours for 7 days.[5][6]

  • Primary Endpoint: Early Clinical Response (ECR) at 96 hours after the first dose in the Intent-to-Treat (ITT) population.[5][6]

  • Secondary Endpoints: Investigator Assessment of Clinical Response (IACR) at Test of Cure (TOC) in the modified ITT (mITT) and Clinically Evaluable (CE) populations.[5][6]

Visualizing the Mechanisms and Trial Workflow

To further elucidate the scientific underpinnings and procedural flow of the lefamulin clinical trials, the following diagrams are provided.

cluster_lefamulin Lefamulin Mechanism of Action Lefamulin Lefamulin 50S Ribosomal Subunit 50S Ribosomal Subunit Lefamulin->50S Ribosomal Subunit Binds to Peptidyl Transferase Center Peptidyl Transferase Center 50S Ribosomal Subunit->Peptidyl Transferase Center at the Protein Synthesis Inhibition Protein Synthesis Inhibition Peptidyl Transferase Center->Protein Synthesis Inhibition Leads to

Lefamulin's unique mechanism of action.

cluster_moxifloxacin Moxifloxacin Mechanism of Action Moxifloxacin Moxifloxacin DNA Gyrase DNA Gyrase Moxifloxacin->DNA Gyrase Inhibits Topoisomerase IV Topoisomerase IV Moxifloxacin->Topoisomerase IV Inhibits DNA Replication Inhibition DNA Replication Inhibition DNA Gyrase->DNA Replication Inhibition Topoisomerase IV->DNA Replication Inhibition

Moxifloxacin's mechanism of action.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Lefamulin Arm Lefamulin Arm Randomization->Lefamulin Arm Moxifloxacin Arm Moxifloxacin Arm Randomization->Moxifloxacin Arm Treatment Period Treatment Period Lefamulin Arm->Treatment Period Moxifloxacin Arm->Treatment Period Primary Endpoint Assessment (ECR at 96h) Primary Endpoint Assessment (ECR at 96h) Treatment Period->Primary Endpoint Assessment (ECR at 96h) Follow-up Follow-up Primary Endpoint Assessment (ECR at 96h)->Follow-up Secondary Endpoint Assessment (IACR at TOC) Secondary Endpoint Assessment (IACR at TOC) Follow-up->Secondary Endpoint Assessment (IACR at TOC)

LEAP Clinical Trial Workflow.

References

Lefamulin Acetate Demonstrates Non-Inferiority to Moxifloxacin for Treatment of Community-Acquired Bacterial Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pivotal LEAP 1 and LEAP 2 clinical trials reveals that lefamulin acetate is non-inferior to moxifloxacin for the treatment of community-acquired bacterial pneumonia (CABP) in adults. This guide provides a detailed comparison of the efficacy and safety data, experimental protocols, and mechanisms of action for both antimicrobial agents.

Lefamulin, a first-in-class pleuromutilin antibiotic, has emerged as a valuable therapeutic alternative for CABP, addressing the need for new agents in the face of growing antimicrobial resistance.[1][2] Its novel mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, provides a high barrier to resistance and a low likelihood of cross-resistance with other antibiotic classes.[1][3] This contrasts with moxifloxacin, a fluoroquinolone that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4][5]

The non-inferiority of lefamulin to moxifloxacin was established in two phase 3, randomized, double-blind, multicenter clinical trials: Lefamulin Evaluation Against Pneumonia 1 (LEAP 1) and LEAP 2.[6][7] These studies evaluated the efficacy and safety of both intravenous-to-oral and oral-only regimens of lefamulin compared to moxifloxacin in adult patients with CABP.

Efficacy and Safety Data: A Comparative Analysis

The LEAP 1 and LEAP 2 trials demonstrated comparable clinical success rates between lefamulin and moxifloxacin at key endpoints. A pooled analysis of both trials showed that lefamulin was non-inferior to moxifloxacin in achieving early clinical response (ECR) at 96 hours after the first dose.[8]

Table 1: Comparison of Primary Efficacy Endpoints in LEAP 1 and LEAP 2 Trials
Efficacy EndpointLEAP 1 (IV to Oral)LEAP 2 (Oral Only)Pooled Analysis
Early Clinical Response (ECR) at 96 ± 24 hours (ITT Population)
Lefamulin87.3%[6]90.8%[7][9]89.3%[8]
Moxifloxacin90.2%[6]90.8%[7][9]90.5%[8]
Difference (95% CI)-2.9% (-8.5 to 2.8)[6]0.1% (-4.4 to ∞)[7][9]-1.1% (-4.4 to 2.2)[8]
Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (mITT Population)
Lefamulin81.7%[6]87.5%[2][7]
Moxifloxacin84.2%[6]89.1%[2][7]
Difference (95% CI)-2.6% (-8.9 to 3.9)[6]-1.6% (-6.3 to ∞)[2][7]
Investigator Assessment of Clinical Response (IACR) at Test-of-Cure (CE Population)
Lefamulin86.9%[6]89.7%[7][10]
Moxifloxacin89.4%[6]93.6%[7][10]
Difference (95% CI)-2.5% (-8.4 to 3.4)[6]-3.9% (-8.2 to ∞)[7]

ITT: Intent-to-Treat; mITT: modified Intent-to-Treat; CE: Clinically Evaluable. Test-of-Cure was conducted 5-10 days after the last dose.

In terms of safety, both lefamulin and moxifloxacin were generally well-tolerated.[6] However, a higher incidence of gastrointestinal adverse events, particularly diarrhea and nausea, was observed in patients receiving lefamulin.[9][11]

Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in the LEAP 2 Trial
Adverse EventLefamulin (n=368)Moxifloxacin (n=368)
Any TEAE32.6%[11]25.0%[11]
Diarrhea12.2%[7][9]1.1%[7][9]
Nausea5.2%[7][9]1.9%[7][9]
Vomiting3.3%[11]
Headache1.6%[11]
Urinary Tract Infection1.6%[11]

Experimental Protocols

The LEAP 1 and LEAP 2 trials employed rigorous methodologies to assess the non-inferiority of lefamulin.

LEAP 1 Study Design: This trial enrolled adults with CABP of Pneumonia Outcomes Research Team (PORT) risk class ≥III.[6] Patients were randomized 1:1 to receive either intravenous (IV) lefamulin (150 mg every 12 hours) or IV moxifloxacin (400 mg every 24 hours).[6] After a minimum of six doses, patients who met prespecified improvement criteria could be switched to oral therapy.[6] In cases where methicillin-resistant Staphylococcus aureus (MRSA) was suspected, linezolid or a placebo was added to the moxifloxacin or lefamulin arms, respectively.[6] The primary endpoint for the US Food and Drug Administration (FDA) was Early Clinical Response (ECR) at 96 ± 24 hours in the intent-to-treat (ITT) population, with a non-inferiority margin of 12.5%.[6]

LEAP 2 Study Design: This study focused on an oral-only regimen in adults with CABP of PORT risk class II, III, or IV.[2][7] Patients were randomized to receive either oral lefamulin (600 mg every 12 hours for 5 days) or oral moxifloxacin (400 mg every 24 hours for 7 days).[7] The primary endpoint for the FDA was ECR at 96 hours (within a 24-hour window) after the first dose in the ITT population, with a non-inferiority margin of 10%.[7]

Visualization of Key Processes

To further elucidate the experimental workflow and the distinct mechanisms of action of these antibiotics, the following diagrams are provided.

G cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_endpoint Primary Endpoint Assessment s Adults with CABP (PORT Risk Class II-IV) r Randomization s->r lefa Oral Lefamulin (600 mg q12h for 5 days) r->lefa Lefamulin Arm moxi Oral Moxifloxacin (400 mg q24h for 7 days) r->moxi Moxifloxacin Arm ecr Early Clinical Response (ECR) at 96 ± 24 hours lefa->ecr moxi->ecr

Caption: LEAP 2 Clinical Trial Workflow.

G cluster_lefamulin Lefamulin Mechanism of Action cluster_moxifloxacin Moxifloxacin Mechanism of Action l Lefamulin r50s Bacterial 50S Ribosomal Subunit l->r50s Binds to ptc Peptidyl Transferase Center (PTC) l->ptc Specifically at ps Inhibition of Protein Synthesis ptc->ps Leads to m Moxifloxacin gyrase DNA Gyrase (Topoisomerase II) m->gyrase Inhibits topoiv Topoisomerase IV m->topoiv Inhibits dr Inhibition of DNA Replication gyrase->dr topoiv->dr

Caption: Mechanisms of Action Comparison.

Conclusion

The evidence from the LEAP 1 and LEAP 2 trials robustly supports the non-inferiority of this compound to moxifloxacin for the treatment of community-acquired bacterial pneumonia in adults.[12][13] Lefamulin offers a novel therapeutic option with a distinct mechanism of action, which is particularly relevant in the context of rising antibiotic resistance.[14] While efficacy is comparable, clinicians should consider the differing adverse event profiles, notably the higher incidence of gastrointestinal side effects with lefamulin, when making therapeutic decisions.[3]

References

Lefamulin Acetate: A Comparative Analysis of its Activity Against Staphylococcus aureus Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of lefamulin acetate against various phenotypes of Staphylococcus aureus, benchmarked against other antibiotics and supported by experimental data.

This guide provides an objective comparison of this compound's performance against Staphylococcus aureus, a significant pathogen known for its ability to develop resistance to multiple antibiotics. The data presented is compiled from various in vitro studies, offering a quantitative look at its efficacy. Detailed experimental protocols are provided to ensure transparency and reproducibility.

Comparative In Vitro Activity of Lefamulin Against Staphylococcus aureus

Lefamulin has demonstrated potent in vitro activity against a broad range of Staphylococcus aureus isolates, including strains resistant to other classes of antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several studies, comparing lefamulin with other commonly used antibiotics against methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-intermediate and -resistant S. aureus (VISA/VRSA).

Table 1: Comparative In Vitro Activity of Lefamulin and Other Antimicrobial Agents Against Methicillin-Susceptible (MSSA) and Methicillin-Resistant (MRSA) Staphylococcus aureus Isolates.

Antimicrobial AgentOrganism (Number of Isolates)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
Lefamulin All S. aureus (1273) 0.06 0.12 99.7% (at ≤0.25 mg/L) [1][2]
MRSA (402) 0.06 0.12 99.3% (at ≤0.25 mg/L) [1][2]
CF S. aureus (224) 0.06 0.12 99.6% (at ≤0.25 mg/L) [3]
CF MRSA (52) 0.06 0.12 -
CeftarolineAll S. aureus-->90%[1][2]
VancomycinAll S. aureus-->90%[1][2]
LinezolidAll S. aureus-->90%[1][2]
DoxycyclineAll S. aureus-->90%[1][2]
AzithromycinMRSA--23.5%[3]
LevofloxacinMRSA--64.7%[3]
ClindamycinAll S. aureus--Limited susceptibility[1][2]

CF denotes isolates from patients with cystic fibrosis.

Table 2: In Vitro Activity of Lefamulin Against S. aureus with Decreased Susceptibility to Vancomycin.

Antimicrobial AgentOrganism (Number of Isolates)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Lefamulin hVISA, VISA, VRSA (30) 0.06 0.25
TigecyclinehVISA, VISA, VRSA (30)0.060.25
DaptomycinhVISA, VISA, VRSA (30)0.52
CeftarolinehVISA, VISA, VRSA (30)11
LinezolidhVISA, VISA, VRSA (30)11
Quinupristin-dalfopristinhVISA, VISA, VRSA (30)0.50.5

hVISA: heterogeneous vancomycin-intermediate S. aureus; VISA: vancomycin-intermediate S. aureus; VRSA: vancomycin-resistant S. aureus.[4]

Experimental Protocols

The data presented in this guide is primarily based on in vitro susceptibility testing performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Staphylococcus aureus isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound and comparator antimicrobial agents

  • Sterile 96-well microtiter plates

  • Spectrophotometer or equivalent device for turbidity measurement

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., S. aureus ATCC 29213)

Procedure:

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the S. aureus strain from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in a sterile broth (e.g., saline or CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Agent Preparation:

    • Prepare stock solutions of this compound and comparator agents at known concentrations.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agents with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

    • The results for the quality control strain must fall within the acceptable range for the experiment to be considered valid.

Visualizing Key Processes and Comparisons

To further elucidate the experimental workflow, mechanism of action, and comparative activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start isolate Isolate S. aureus Colonies start->isolate standardize Standardize Inoculum (0.5 McFarland) isolate->standardize dilute_inoculum Dilute Inoculum standardize->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prepare_antibiotics Prepare Serial Dilutions of Antibiotics prepare_antibiotics->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

Lefamulin's unique mechanism of action contributes to its potent activity and low potential for cross-resistance with other antibiotic classes.[5][6][7][8]

mechanism_of_action cluster_ribosome Bacterial Ribosome (50S Subunit) ptc Peptidyl Transferase Center (PTC) a_site A-site p_site P-site protein_synthesis Protein Synthesis ptc->protein_synthesis Catalyzes lefamulin Lefamulin lefamulin->ptc Binds to PTC inhibition Inhibition trna tRNA trna->ptc Binding Prevented inhibition->protein_synthesis Blocks

Caption: Mechanism of action of lefamulin.

The following diagram provides a logical comparison of lefamulin's activity against resistant S. aureus phenotypes in contrast to other antibiotic classes.

logical_comparison cluster_phenotypes Resistant S. aureus Phenotypes cluster_antibiotics Antibiotic Activity mrsa MRSA visa VISA/hVISA vrsa VRSA lefamulin Lefamulin lefamulin->mrsa Active lefamulin->visa Active lefamulin->vrsa Active beta_lactams Beta-lactams (e.g., Methicillin) beta_lactams->mrsa Inactive glycopeptides Glycopeptides (e.g., Vancomycin) glycopeptides->visa Reduced Activity glycopeptides->vrsa Inactive other Other Classes (e.g., Macrolides, Fluoroquinolones) other->mrsa Variable Activity

Caption: Lefamulin activity against resistant S. aureus.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Lefamulin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Lefamulin Acetate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

This compound, a pleuromutilin antibiotic, requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical for all personnel, including researchers, scientists, and drug development professionals. This guide provides detailed procedural information for the safe management of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE when handling this compound, based on Safety Data Sheet (SDS) recommendations.[1][2][3]

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, powder-free gloves (e.g., nitrile or neoprene).[2][4] Inspect before use and use proper removal technique.
Body Protection Protective ClothingDisposable gown or a clean lab coat.[1][4] Gowns should be low-permeability and have a solid front with long sleeves and tight-fitting cuffs.[3]
Eye and Face Protection Safety Glasses/GogglesWear safety glasses with side shields or goggles.[1]
Face ShieldUse a face shield in addition to goggles when there is a splash hazard.
Respiratory Protection RespiratorRequired if ventilation is inadequate or when handling powders to avoid dust and aerosol formation.[2][5]

Operational Plan: Step-by-Step Handling Protocol

Following a structured workflow is essential for minimizing risks. This section outlines the procedural steps for safely handling this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended, especially when working with the powdered form.[5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[1]

  • Restricted Access: The preparation area should be restricted to authorized personnel only.[3] Prohibit eating, drinking, smoking, and the application of cosmetics in this area.[1][3]

Handling the Compound
  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Avoiding Dust and Aerosols: Handle the solid form of this compound carefully to avoid the formation of dust and aerosols.[2][5]

  • Skin and Eye Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2]

  • Hand Washing: Wash hands thoroughly after handling the product and before breaks.[2]

In Case of Exposure or Spill
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Spill: For spills, wear full personal protective equipment, including respiratory protection.[1] Prevent the spill from entering drains.[1][2] Absorb the spill with an inert, non-combustible material and collect it for disposal.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of the substance in accordance with all applicable country, federal, state, and local regulations.[1]
Contaminated Materials (e.g., gloves, gowns, labware) Place in a sealed, labeled container. Dispose of in accordance with institutional and local regulations for chemical waste.[2]
Contaminated Clothing Contaminated work clothing should not be allowed out of the workplace.[2] Wash contaminated clothing before reuse.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_safety Contingency A Verify Ventilation (Fume Hood) B Check Emergency Equipment (Eyewash, Shower) A->B C Don Required PPE B->C D Retrieve & Weigh This compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F J Exposure Event (Spill, Contact) E->J G Segregate Waste (Chemical vs. Regular) F->G H Label Waste Containers G->H I Dispose via Approved Waste Stream H->I K Follow Emergency Procedures J->K

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.